(R,S)-Fmoc-Thc(Boc)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-9-[(2-methylpropan-2-yl)oxycarbonyl]-2,4-dihydro-1H-carbazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O6/c1-32(2,3)41-31(39)35-27-15-9-8-14-24(27)25-18-33(29(36)37,17-16-28(25)35)34-30(38)40-19-26-22-12-6-4-10-20(22)21-11-5-7-13-23(21)26/h4-15,26H,16-19H2,1-3H3,(H,34,38)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAORHBABBKCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(CC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C61 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physicochemical properties of (R,S)-Fmoc-Thc(Boc)-OH?
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (R,S)-Fmoc-Thc(Boc)-OH
Executive Summary
(R,S)-Fmoc-Thc(Boc)-OH is a specialized, orthogonally protected amino acid derivative used to introduce conformational constraints into peptide backbones. Structurally defined as N-alpha-(9-Fluorenylmethoxycarbonyl)-N-indole-(t-butyloxycarbonyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid , this molecule serves as a rigid mimetic of Tryptophan (Trp).
By locking the side-chain torsion angles (
Part 1: Molecular Identity & Structural Analysis
The nomenclature "Thc" in this context refers to the tetrahydro-beta-carboline scaffold, formed via the Pictet-Spengler reaction of Tryptophan with formaldehyde. This cyclization fuses the alpha-amino group with the indole ring, creating a tricyclic system.
Structural Features & Orthogonality
-
Fmoc Group (N-2): Protects the secondary alpha-amine. It is base-labile (cleaved by piperidine), allowing for standard Solid-Phase Peptide Synthesis (SPPS).
-
Boc Group (N-9): Protects the indole nitrogen. It is acid-labile (cleaved by TFA) but stable to basic conditions. This prevents side reactions such as alkylation or oxidation of the electron-rich indole ring during synthesis.
-
Secondary Amine Core: Unlike standard amino acids (except Proline), the alpha-amine of Thc is secondary. This has profound implications for the coupling efficiency of the subsequent amino acid.
-
Stereochemistry (R,S): The provided CAS (1031927-10-2) refers to the racemic mixture. In drug discovery, this is often used in "diastereomeric scanning" to determine which stereoisomer (L- or D- equivalent) confers biological activity.
Caption: Figure 1. Orthogonal protection strategy of (R,S)-Fmoc-Thc(Boc)-OH. The Fmoc and Boc groups allow selective deprotection under basic and acidic conditions, respectively.[]
Part 2: Physicochemical Properties
The following data aggregates experimental values and calculated descriptors essential for handling this reagent in a laboratory setting.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Chemical Name | (R,S)-Fmoc-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (Boc protected) | Often listed as Fmoc-Thc(Boc)-OH |
| CAS Number | 1031927-10-2 | Specific to the (R,S) racemate with Boc |
| Molecular Formula | ||
| Molecular Weight | 552.63 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 135 – 147 °C | Broad range indicates racemate/polymorphs |
| Purity | Standard commercial grade | |
| Solubility | Soluble in DMF, DMSO, DCM, NMP | Hydrophobic; insoluble in water |
| Storage | 2 – 8 °C (Refrigerated) | Keep desiccated; protect from light |
| Chirality | Racemic (R,S) | Contains both enantiomers (L- and D- like) |
Solubility & Stability Profile
-
Solvent Compatibility: Due to the tricyclic aromatic core and the Fmoc/Boc groups, the molecule is highly lipophilic. Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the preferred solvents for SPPS.
-
Oxidation Sensitivity: While the Boc group protects the indole nitrogen, the beta-carboline system can still be susceptible to oxidation (aromatization to fully aromatic beta-carboline) under harsh conditions. Store under inert gas (Argon/Nitrogen) if possible.
Part 3: Synthetic Protocols & Handling
Integrating Fmoc-Thc(Boc)-OH into a peptide sequence requires modified protocols due to its steric bulk and secondary amine nature.
Protocol 1: Coupling Fmoc-Thc(Boc)-OH to the Resin
-
Challenge: Moderate steric hindrance at the activated carboxyl group.
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma .
-
Stoichiometry: 3-4 equivalents of amino acid relative to resin loading.
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Time: Standard coupling time (45-60 mins) is usually sufficient.
Protocol 2: Coupling the Next Amino Acid (Critical Step)
-
Challenge: Once the Fmoc group is removed from the Thc residue, the exposed amine is a secondary amine (part of the tetrahydropyridine ring). It is sterically crowded and less nucleophilic than a primary amine.
-
Risk: Incomplete coupling (deletion sequences).
-
Solution:
-
Double Coupling: Mandatory.
-
Potent Activators: Use HATU or PyAOP. Avoid weaker reagents like HBTU/HCTU.
-
Extended Time: 2 x 1 hour couplings.
-
Monitoring: The Kaiser test (ninhydrin) may yield a false negative or a reddish color (typical for secondary amines like Proline). Use the Chloranil test or acetaldehyde/chloranil for accurate monitoring of secondary amines.
-
Protocol 3: Cleavage & Deprotection
-
Reagent: TFA/TIS/H2O (95:2.5:2.5).
-
Mechanism: TFA removes the Boc group from the indole nitrogen and cleaves the peptide from the resin simultaneously.
-
Post-Cleavage: The resulting Thc residue in the peptide will have a free indole NH (unless modified) and a secondary amine in the backbone.
Caption: Figure 2. Solid-Phase Peptide Synthesis workflow highlighting the critical bottleneck when coupling onto the secondary amine of the deprotected Thc residue.
Part 4: Applications in Drug Design
Conformational Restriction (Entropy Reduction)
In natural Tryptophan, the side chain has significant rotational freedom around the
-
Thc Effect: The cyclization connects the alpha-nitrogen to the indole C-2 position. This locks the
angle to approximately -60° (gauche-), forcing the peptide backbone into a specific geometry. -
Utility: This is used to stabilize
-turn structures or to map the bioactive conformation of peptide ligands for GPCRs.
Tryptophan Mimicry in Libraries
The (R,S) racemic mixture is particularly useful in Combinatorial Peptide Libraries .
-
By incorporating the racemate, researchers can simultaneously screen for activity resembling both L-Trp and D-Trp conformations in a single well/bead.
-
Once a "hit" is identified, the synthesis is repeated with enantiopure Fmoc-L-Thc-OH or Fmoc-D-Thc-OH to resolve the active stereoisomer.
Metabolic Stability
The N-alkylation (secondary amine) and the steric bulk of the Thc residue protect the adjacent peptide bonds from proteolytic cleavage by serum proteases, potentially increasing the half-life of the therapeutic peptide.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98285: 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (2021). Conformationally Constrained Histidines and Tryptophans in Peptidomimetics. Molecules. Retrieved from [Link]
Sources
Synthesis and purification of (R,S)-Fmoc-Thc(Boc)-OH
The Synthesis and Purification of (R,S)-Fmoc-Thc(Boc)-OH: A Technical Guide
Abstract
This technical guide details the strategic synthesis and purification of (R,S)-N-alpha-(9-Fluorenylmethoxycarbonyl)-N-indole-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (Fmoc-Thc(Boc)-OH).[1][2][3] This constrained amino acid is a critical peptidomimetic building block, valued for its ability to restrict conformational freedom in bioactive peptides. The protocol outlined below prioritizes the management of orthogonal protecting groups and the rigorous purification required for pharmaceutical-grade applications.
Strategic Analysis & Retrosynthesis
The synthesis of Fmoc-Thc(Boc)-OH requires a linear strategy due to the chemical sensitivities of the protecting groups involved.[1][3]
-
Core Scaffold Formation: The tetrahydro-beta-carboline (Thc) skeleton is constructed via the Pictet-Spengler cyclization of Tryptophan with formaldehyde.[1][2][3]
-
Chirality: The designation "(R,S)" indicates a racemic mixture at the C3 position. This implies the starting material is DL-Tryptophan .[1][3] While enantiopure synthesis is common, the racemic form is often used in early-stage library generation or as an analytical standard.
-
Protection Strategy (Critical Path):
-
Pictet-Spengler First: The cyclization requires acidic conditions (TFA or H₂SO₄).[1][2][3] Since the tert-butoxycarbonyl (Boc) group is acid-labile, it cannot be installed on the indole prior to cyclization.[1][2][3]
-
Fmoc Installation: The secondary amine (N2) of the Thc ring is more nucleophilic than the indole nitrogen (N9). It must be protected first with Fmoc to prevent polymerization or double-protection during the subsequent Boc step.[1][3]
-
Indole Protection: The Boc group is installed last on the indole nitrogen using Boc anhydride ((Boc)₂O) and a nucleophilic catalyst (DMAP).[2][3]
-
Retrosynthetic Workflow
Figure 1: Retrosynthetic breakdown of Fmoc-Thc(Boc)-OH synthesis.
Experimental Protocol
Phase 1: Pictet-Spengler Cyclization
Objective: Synthesize the 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (Thc) core.[1][2][3]
-
Reagents: H-DL-Tryptophan (20.4 g, 100 mmol), Formaldehyde (37% aq., 10 mL, ~120 mmol), Sulfuric acid (0.5 M).[1][2][3]
-
Procedure:
-
Suspend H-DL-Tryptophan in water (300 mL).
-
Slowly add dilute H₂SO₄ until the solid dissolves and pH reaches ~1-2.[1][3]
-
Incubate the reaction at 37°C for 12–16 hours . The solution may turn slightly yellow.
-
Work-up: Neutralize the solution to pH 6–7 using concentrated ammonia (NH₄OH).[1][2][3] The product, H-(R,S)-Thc-OH, will precipitate as a white to off-white solid.[1][2][3]
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water (3 x 50 mL) and ethanol (2 x 30 mL) to remove unreacted aldehyde.[2][3]
-
Drying: Dry under vacuum over P₂O₅.[1][3] Yield is typically 85–90%.[1][3]
-
Phase 2: N2-Fmoc Protection
Objective: Selectively protect the secondary amine of the piperidine ring.
-
Reagents: H-(R,S)-Thc-OH (21.6 g, 100 mmol), Fmoc-OSu (33.7 g, 100 mmol), Na₂CO₃ (21.2 g, 200 mmol), Acetone/Water (1:1).[1][2][3]
-
Procedure:
-
Dissolve Na₂CO₃ in water (250 mL) and add H-(R,S)-Thc-OH. Stir until dissolved (pH ~9).
-
Dissolve Fmoc-OSu in Acetone (250 mL).
-
Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 30 minutes at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Monitoring: Check by TLC (CHCl₃/MeOH/AcOH 85:10:5). The starting material spot (ninhydrin positive) should disappear.[2][3]
-
Work-up: Evaporate acetone under reduced pressure. Acidify the remaining aqueous solution to pH 2 with 1N HCl. The Fmoc-Thc-OH will precipitate.[1][2][3]
-
Extract with Ethyl Acetate (3 x 150 mL).[1][2][3] Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Phase 3: Indole-N-Boc Protection
Objective: Protect the indole nitrogen to prevent side reactions during peptide coupling.[1][2][3]
-
Reagents: Fmoc-(R,S)-Thc-OH (crude from Phase 2), Di-tert-butyl dicarbonate (Boc₂O, 26.2 g, 120 mmol), DMAP (catalytic, 5 mol%), DIPEA (17.4 mL, 100 mmol), DCM (anhydrous).[1][2][3]
-
Procedure:
-
Dissolve the dry Fmoc-Thc-OH in anhydrous DCM (300 mL).
-
Add DIPEA and DMAP.[3] Stir for 5 minutes.
-
Add Boc₂O (dissolved in minimal DCM) dropwise.[1][2][3] Gas evolution (CO₂) may occur.[1][2][3]
-
Stir at room temperature for 3–6 hours.
-
Monitoring: HPLC is recommended here to distinguish between Fmoc-Thc-OH and Fmoc-Thc(Boc)-OH (the product is more hydrophobic).[1][2][3]
-
Work-up: Wash the organic layer with 5% KHSO₄ (removes DMAP/DIPEA), water, and brine.[1] Dry over Na₂SO₄ and concentrate to a foam.
-
Purification & Characterization
Purification is critical to remove the "mono-protected" impurities (Fmoc-Thc-OH) and any oligomeric byproducts.[1][2][3]
Purification Protocol
For high-purity applications (>98%), Flash Column Chromatography is required.[1][2][3]
-
Mobile Phase: Gradient elution using DCM : Methanol : Acetic Acid (98:2:0.1 to 95:5:0.1).[1][2][3]
-
Note: The acetic acid prevents streaking of the free carboxylic acid.
-
-
Recrystallization (Alternative): Dissolve the crude foam in a minimum amount of hot Ethyl Acetate and add Hexanes dropwise until turbid. Cool to 4°C overnight.[1][3]
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | ≥ 97.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Identity | Consistent with Structure | 1H NMR (DMSO-d6), MS (ESI) |
| Melting Point | 135–147 °C | Capillary Method |
| Mass (MW) | 552.63 g/mol | Calculated |
Key NMR Signals (DMSO-d6):
-
Thc C1 Protons: AB system or broad singlet at ~4.8 ppm (distinctive for the tetrahydro-beta-carboline ring).[1][2][3]
Visualization of Workflow
Figure 2: Step-by-step synthesis workflow for (R,S)-Fmoc-Thc(Boc)-OH.
Troubleshooting & Critical Control Points
-
Incomplete Boc Protection: The indole nitrogen is sterically hindered and electronically deactivated. If HPLC shows significant Fmoc-Thc-OH remaining, add an additional 0.5 eq of Boc₂O and stir for another 2 hours. Ensure the solvent is strictly anhydrous.
-
Racemization: While the target is (R,S), minimizing uncontrolled racemization during the Fmoc activation step is good practice. Maintain the temperature at 0°C during Fmoc-OSu addition.
-
Solubility Issues: The Fmoc-Thc-OH intermediate can be poorly soluble in DCM.[1][2][3] If precipitation occurs during the Boc step, add a small amount of DMF to improve solubility, but remove it thoroughly (water wash) before chromatography.
References
-
PubChem. Fmoc-His(Boc)-OH and related Fmoc/Boc protection strategies.[1][2][3] National Library of Medicine.[3] Available at: [Link][1][2][3]
-
Organic Syntheses. 1,2,3,4-Tetrahydro-beta-carboline Synthesis (Pictet-Spengler).[1][2][3][4][5][6] Org.[1][3][4] Synth. 1971, 51, 136. Available at: [Link][1][2][3]
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Fmoc-Trp(Boc)-Trp(Boc)-OH | C47H48N4O9 | CID 168450801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-His(Boc)-OH | C26H27N3O6 | CID 11123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of 1,2,3, 4-tetrahydro-beta-carboline-containing peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for (R,S)-Fmoc-Thc(Boc)-OH
This guide provides an in-depth technical analysis of (R,S)-Fmoc-Thc(Boc)-OH , a specialized amino acid building block used in solid-phase peptide synthesis (SPPS).
Important Disambiguation: In the context of peptide chemistry and the "Fmoc/Boc" nomenclature, "Thc" refers to 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (also abbreviated as Tpi). It is a rigid, tricyclic analogue of Tryptophan formed via the Pictet-Spengler reaction. It is distinct from and unrelated to the cannabinoid
Molecular Identity & Structural Logic[1]
(R,S)-Fmoc-Thc(Boc)-OH is a conformationally restricted amino acid derivative. Its rigid tricyclic scaffold reduces the entropic penalty of receptor binding, making it a critical tool for designing peptidomimetics with high affinity and selectivity.
Chemical Specifications
-
IUPAC Name:
-(9-Fluorenylmethoxycarbonyl)- -(tert-butoxycarbonyl)-1,2,3,4-tetrahydro- -carboline-3-carboxylic acid -
CAS Number: 1031927-10-2
-
Molecular Formula:
-
Molecular Weight: 552.63 g/mol
-
Stereochemistry: Racemic (R,S) mixture at the C3 position.
Structural Connectivity
The molecule consists of three distinct domains:
-
Core Scaffold: The tetrahydro-
-carboline ring system (Tryptophan derivative).[1] - -Protection: The Fmoc group on the secondary amine (position 2), allowing for base-labile deprotection in SPPS.
- -Protection: The Boc group on the indole nitrogen (position 9), protecting it from side-reactions (e.g., alkylation) during synthesis and removed during the final acidic cleavage.
Figure 1: Synthetic logic and structural assembly of the Fmoc-Thc(Boc)-OH building block.
Spectroscopic Profile (NMR, IR, MS)
The spectroscopic data below validates the structural integrity of the molecule. Note that as a racemate, the NMR signals for the (R) and (S) enantiomers are identical in achiral solvents (e.g., DMSO-
A. Nuclear Magnetic Resonance (NMR)
The
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Carboxylic Acid | 12.80 | br s | 1H | -COOH |
| Aromatic (Fmoc) | 7.89 - 7.30 | m | 8H | Fluorenyl Ar-H |
| Aromatic (Thc) | 7.55 - 7.00 | m | 4H | Indole ring (H5-H8) |
| Fmoc | 4.45 - 4.25 | m | 2H | |
| Fmoc CH | 4.25 | t | 1H | CH-Fluorenyl |
| Thc H-1 | 4.60 - 4.80 | m (broad) | 2H | N-CH2-Ar (C1 protons) |
| Thc H-3 | 5.10 - 5.25 | m | 1H | |
| Thc H-4 | 3.20 - 2.90 | m | 2H | |
| Boc | 1.62 | s | 9H |
Key Diagnostic Signals:
-
The "Boc" Singlet: A sharp singlet at ~1.62 ppm confirms the protection of the indole nitrogen. If the Boc were absent, this signal would be missing, and an indole N-H signal would appear at ~10.8 ppm.
-
The H-1 Methylene: The protons at C1 (adjacent to N2 and the aromatic ring) appear as a broadened signal around 4.6-4.8 ppm, often split due to restricted rotation (rotamers) caused by the bulky Fmoc group.
-
Stereochemical Indistinguishability: In this achiral environment, the R and S enantiomers yield a single set of peaks.
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of two distinct carbonyl environments (carbamate and acid) and the absence of the free indole N-H.
| Wavenumber ( | Vibration Mode | Structural Indication |
| 2975 - 2930 | C-H stretch (Aliphatic) | t-Butyl and Fluorenyl CH bonds |
| 1735 - 1715 | C=O stretch (Carbamate) | Boc Carbonyl (Indole-N) |
| 1705 - 1680 | C=O stretch (Carbamate) | Fmoc Carbonyl (Amine-N) |
| 1600 - 1580 | C=C stretch (Aromatic) | Fluorene and Indole ring systems |
| 1150 - 1100 | C-O stretch | Ester/Ether linkages in protecting groups |
| ~3400 (Absent) | N-H stretch (Indole) | Absence confirms N-Boc protection |
C. Mass Spectrometry (ESI-MS)
Mass spectrometry is the primary tool for rapid QC. The fragmentation pattern follows a predictable loss of protecting groups.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
) -
Molecular Ion:
Fragmentation Pathway:
-
Parent Ion:
-
Loss of Boc: The tert-butyl carbamate is acid-labile (and thermally labile in some sources). Loss of the t-butyl group (
, 56 Da) or the Boc group ( , 100 Da). -
Loss of Fmoc: Cleavage of the Fmoc group (dibenzofulvene species).
-
Fmoc Cation: A prominent peak often appears for the stabilized dibenzofulveryl cation.
Figure 2: Predicted ESI-MS fragmentation pathway for (R,S)-Fmoc-Thc(Boc)-OH.
Experimental Protocols & Handling
Solubility & Stability
-
Solvent of Choice: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are preferred for SPPS coupling.
-
Concentration: Typically used at 0.1 M to 0.2 M for coupling reactions.
-
Stability: The Indole-Boc group is sensitive to high temperatures. Do not heat above 40°C during dissolution or coupling to prevent premature deprotection or side reactions.
Quality Control (QC) Workflow
To validate a batch of (R,S)-Fmoc-Thc(Boc)-OH before synthesis:
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Chloroform/Methanol/Acetic Acid (90:8:2).
-
Visualization: UV (254 nm) and Ninhydrin (will be negative due to Fmoc). Use Ehrlich’s reagent (p-dimethylaminobenzaldehyde) to detect free indole if Boc is compromised (turns pink/purple).
-
-
Chiral Purity Check (HPLC):
-
Since this is an (R,S) racemate, standard C18 HPLC will show one peak.
-
To resolve enantiomers, use a Chiralpak AD-H or OD-H column.
-
Mobile Phase: Hexane/Isopropanol (with 0.1% TFA).
-
Synthesis Note (Pictet-Spengler)
For researchers synthesizing this from scratch: The core Thc scaffold is generated by reacting L-Tryptophan (or D,L-Trp) with Formaldehyde under acidic conditions (Pictet-Spengler condensation).
-
Warning: If starting from L-Trp, the reaction with formaldehyde can induce racemization at the C3 center, often leading to the (R,S) mixture unless specific chiral catalysts or mild conditions are employed. This explains why the commercial building block is often sold as the (R,S) racemate.
References
-
Sigma-Aldrich. (R,S)-Fmoc-Thc(Boc)-OH Product Specification.Link
-
Chem-Impex International. Product Data: (R,S)-Fmoc-Thc(Boc)-OH.Link
-
Bailey, P. D., et al. "The Pictet-Spengler reaction in the synthesis of tetrahydro-β-carbolines." Tetrahedron Letters, 1994. Link
-
PubChem. Compound Summary: Fmoc-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid derivatives.Link
-
Cayman Chemical. 1,2,3,4-Tetrahydro-beta-carboline Reference Standards.Link
Sources
The Architectural Backbone: An In-depth Technical Guide to the Role of L-Thiazolidine-4-carboxylic Acid (Thc) as a Constrained Amino Acid in Peptide Structure
For Immediate Release
A Senior Application Scientist's Perspective on Harnessing Conformational Rigidity for Advanced Peptide Therapeutics
In the intricate world of peptide science and drug development, the quest for molecular scaffolds that confer both structural stability and potent bioactivity is paramount. This technical guide delves into the core principles and practical applications of L-Thiazolidine-4-carboxylic acid (Thc), a constrained amino acid that is increasingly recognized for its profound impact on peptide architecture and function. As a proline analogue, Thc offers a unique set of steric and electronic properties that researchers can exploit to engineer peptides with enhanced therapeutic potential. This document serves as a comprehensive resource for scientists and drug development professionals, providing a blend of theoretical underpinnings, field-proven insights, and detailed experimental protocols.
Introduction: The Significance of Conformational Constraint in Peptide Design
Peptides, with their inherent biocompatibility and specificity, are a burgeoning class of therapeutics. However, their clinical utility is often hampered by conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The strategic incorporation of constrained amino acids, such as Thc, into a peptide sequence is a powerful approach to mitigate these challenges. By restricting the rotational freedom of the peptide backbone, Thc can pre-organize the peptide into a bioactive conformation, thereby enhancing its binding affinity and stability.
This guide will explore the multifaceted role of Thc in peptide structure, from its fundamental chemical properties to its application in the design of novel therapeutics. We will examine the synthesis of Thc-containing peptides, the analytical techniques used to characterize their structure, and the impact of this unique amino acid on peptide bioactivity.
The Structural and Chemical Landscape of L-Thiazolidine-4-carboxylic Acid (Thc)
L-Thiazolidine-4-carboxylic acid is a cyclic amino acid that shares a similar five-membered ring structure with proline. However, the substitution of the γ-methylene group of proline with a sulfur atom in Thc introduces significant changes in its stereoelectronic properties.
Key Structural Features of Thc:
-
Thiazolidine Ring: The presence of the sulfur atom in the ring influences the ring pucker and the dihedral angles of the peptide backbone.
-
Conformational Rigidity: The cyclic nature of Thc restricts the phi (φ) torsion angle, similar to proline, thereby reducing the conformational entropy of the peptide chain.
-
Proline Analogue: Thc is often employed as a proline mimic to investigate the role of the proline residue in peptide conformation and to modulate the cis-trans isomerization of the X-Pro bond.[1]
The unique structural attributes of Thc make it an invaluable tool for peptide chemists seeking to fine-tune the three-dimensional structure of their molecules.
Caption: Structure of L-Thiazolidine-4-carboxylic acid (Thc).
Synthesis and Incorporation of Thc into Peptides: A Practical Workflow
The incorporation of Thc into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols. The key to successful synthesis is the availability of the appropriately protected Thc building block, typically Fmoc-Thc-OH.
Synthesis of Fmoc-Thc-OH
The synthesis of Fmoc-Thc-OH can be accomplished through the reaction of L-Thiazolidine-4-carboxylic acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.
Step-by-Step Protocol for Fmoc-Thc-OH Synthesis:
-
Dissolution: Dissolve L-Thiazolidine-4-carboxylic acid in a 10% solution of sodium carbonate in water.
-
Addition of Fmoc-OSu: Add a solution of Fmoc-OSu in dioxane to the reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Acidify the reaction mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography to obtain pure Fmoc-Thc-OH.
Solid-Phase Peptide Synthesis (SPPS) of Thc-Containing Peptides
Once the Fmoc-Thc-OH building block is in hand, it can be incorporated into a peptide sequence using a standard Fmoc-based SPPS strategy.
Caption: General workflow for SPPS of a Thc-containing peptide.
Detailed SPPS Cycle for Thc Incorporation:
| Step | Procedure | Rationale |
| 1. Resin Swelling | Swell the resin (e.g., Rink Amide resin) in a suitable solvent (e.g., DMF) for 30 minutes. | To ensure proper solvation of the resin and accessibility of the reactive sites. |
| 2. First Amino Acid Coupling | Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/DIEA). | To initiate the peptide chain synthesis. |
| 3. Fmoc Deprotection | Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group. | To deprotect the N-terminus for the next coupling reaction. |
| 4. Thc Coupling | Couple Fmoc-Thc-OH to the deprotected N-terminus using a coupling agent. | To incorporate the Thc residue into the peptide sequence. |
| 5. Chain Elongation | Repeat steps 3 and 4 for the remaining amino acids in the sequence. | To build the full-length peptide. |
| 6. Cleavage and Deprotection | Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups. | To obtain the crude peptide. |
| 7. Purification | Purify the crude peptide by reverse-phase HPLC. | To obtain the final, high-purity Thc-containing peptide. |
Conformational Analysis of Thc-Containing Peptides: Unveiling the Structural Impact
The true value of incorporating Thc into a peptide lies in its ability to influence the peptide's three-dimensional structure. The conformational preferences of Thc-containing peptides can be elucidated using a combination of spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state structure of peptides.[2] By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to gain detailed insights into the conformation of the peptide backbone and the orientation of the amino acid side chains.
Key NMR Experiments for Thc-Peptide Analysis:
-
1D ¹H NMR: Provides a general overview of the peptide's structure and can indicate the presence of multiple conformations.
-
2D TOCSY (Total Correlation Spectroscopy): Used to assign the proton resonances of each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the peptide's three-dimensional structure.
-
¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Can provide additional structural information and aid in resonance assignment.
X-ray Crystallography
X-ray crystallography provides a high-resolution snapshot of the peptide's structure in the solid state.[3] By analyzing the diffraction pattern of a peptide crystal, it is possible to determine the precise coordinates of each atom in the molecule. The crystal structure of L-2-oxothiazolidine-4-carboxylic acid, a related compound, reveals a "twist" conformation of the thiazolidine ring, which provides valuable insight into the likely puckering of the Thc ring within a peptide.[4]
Caption: Workflow for the conformational analysis of Thc-peptides.
Impact of Thc on Secondary Structure
The incorporation of Thc can have a significant impact on the formation of secondary structural elements, such as β-turns and helices.
-
β-Turns: As a proline mimic, Thc is a potent inducer of β-turns.[5] The constrained nature of the Thc ring helps to nucleate the turn, bringing the peptide chain back on itself.
-
Helices: While proline is known as a helix breaker, the conformational effects of Thc on helical structures are less well-defined and can be sequence-dependent.
Thc in Drug Discovery: Engineering Bioactivity through Structural Constraint
The ability of Thc to induce specific conformations in peptides makes it a valuable tool in drug discovery. By replacing a native proline residue with Thc, or by introducing Thc at a strategic position in a peptide sequence, it is possible to modulate the peptide's bioactivity.
Case Study: Thc in the Design of Bioactive Peptides
While specific, detailed case studies on Thc-containing peptides are emerging, the principle of using proline analogues to enhance bioactivity is well-established. For instance, the replacement of proline with constrained analogues has been shown to improve the receptor binding affinity and enzymatic stability of various peptide hormones and neurotransmitters.[1] The incorporation of Thc into a peptide can lead to:
-
Enhanced Receptor Affinity: By pre-organizing the peptide into its bioactive conformation, Thc can reduce the entropic penalty of binding to its target receptor, leading to higher affinity.
-
Increased Proteolytic Stability: The constrained nature of the Thc residue can make the adjacent peptide bonds less accessible to proteases, thereby increasing the peptide's half-life in vivo.
-
Improved Selectivity: By locking the peptide into a specific conformation, Thc can enhance its selectivity for a particular receptor subtype.
The thiazolidine scaffold itself is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[5][6] This suggests that Thc-containing peptides may possess novel therapeutic properties beyond those conferred by their constrained conformation alone.
Conclusion and Future Directions
L-Thiazolidine-4-carboxylic acid is a powerful and versatile tool for the design and synthesis of structurally constrained peptides. Its unique chemical and structural properties make it an attractive alternative to proline for modulating the conformation and bioactivity of peptide-based therapeutics. The ability to readily incorporate Thc into peptides using standard SPPS techniques, coupled with the availability of advanced analytical methods for structural characterization, opens up exciting new avenues for the development of next-generation peptide drugs.
Future research in this area will likely focus on:
-
A more comprehensive understanding of the conformational effects of Thc in different peptide contexts through detailed NMR and X-ray crystallography studies.
-
The systematic exploration of Thc as a tool for designing peptides with specific secondary structures.
-
The application of Thc in the development of novel peptide-based drugs for a wide range of therapeutic targets.
As our understanding of the intricate relationship between peptide structure and function continues to grow, the strategic use of constrained amino acids like Thc will undoubtedly play an increasingly important role in the future of peptide-based drug discovery.
References
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. mdpi.com [mdpi.com]
- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
Methodological & Application
Advanced SPPS of Conformationally Constrained Peptides: Application of (R,S)-Fmoc-Thc(Boc)-OH
Topic: Applications of (R,S)-Fmoc-Thc(Boc)-OH in Synthesizing Bioactive Peptides Content Type: Application Note & Technical Protocol Audience: Senior Peptide Chemists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary & Molecule Profile
The Molecule: (R,S)-Fmoc-Thc(Boc)-OH IUPAC Name: (R,S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-9-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.
This amino acid derivative is a conformationally constrained analog of Tryptophan (Trp).[1] Formed via the Pictet-Spengler reaction, the indole side chain is cyclized back onto the peptide backbone nitrogen, creating a tricyclic system.
Key Characteristics:
-
Conformational Restriction: Locks the
and torsion angles of the Tryptophan side chain, reducing entropic penalty upon receptor binding. -
Proteolytic Stability: The resulting secondary amine (part of the tetrahydropyridine ring) and steric bulk significantly retard enzymatic degradation by peptidases.
-
Stereochemistry: The (R,S) designation typically refers to the chirality at the C3 position (derived from DL-Tryptophan) or the C1 position if substituted. In the context of this guide, we address the management of this racemic mixture for Structure-Activity Relationship (SAR) screening.
Mechanism of Action: Why Use Thc?
The "Bioactive Freeze" Hypothesis
Bioactive peptides often adopt specific secondary structures (turns, helices) to bind their receptors. Linear peptides are "floppy," leading to low affinity and high promiscuity.
-
The Solution: Incorporating Thc "freezes" the Tryptophan residue into a specific spatial orientation.
-
Application: If a peptide requires Tryptophan in a specific rotamer to activate a GPCR (e.g., Somatostatin or Melanocortin receptors), replacing Trp with Thc can increase potency by orders of magnitude.
Metabolic Armor
The peptide bond formed with the secondary amine of Thc is essentially an N-alkylated amide.
-
Effect: This bond is resistant to chymotrypsin-like cleavage.
-
Result: Peptides containing Thc exhibit extended half-lives (t1/2) in plasma compared to their native Trp-containing counterparts.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Critical Challenges
Working with (R,S)-Fmoc-Thc(Boc)-OH presents two specific synthetic hurdles:
-
Steric Hindrance (The "Proline Problem"): Thc is a secondary amine. Coupling the next amino acid onto the N-terminus of a Thc residue is difficult due to steric bulk.
-
Racemization Risk: While the Thc ring is relatively stable, activation of the carboxyl group can lead to epimerization if base-catalyzed conditions are too aggressive.
Workflow Visualization
Figure 1: Strategic workflow for incorporating Fmoc-Thc(Boc)-OH, highlighting the critical bottleneck at the secondary amine coupling step.
Detailed Step-by-Step Protocol
Step A: Coupling (R,S)-Fmoc-Thc(Boc)-OH to the Chain
Because the carboxyl group of Thc is moderately hindered but the amine is protected, this step usually proceeds with standard activation.
-
Reagents: 3 eq Fmoc-Thc(Boc)-OH, 2.9 eq HBTU, 6 eq DIPEA in DMF.
-
Time: 45–60 minutes at Room Temperature.
-
QC: Standard Kaiser test may be ambiguous due to the bulk; Chloranil test is recommended for secondary amines, but here we are checking the previous primary amine, so Kaiser is fine.
Step B: Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF (0.1 M HOBt added to suppress aspartimide formation if Asp is present).
-
Procedure: 2 x 10 minutes.
-
Note: The deprotected species is a secondary amine . The Kaiser test will likely be negative or faint (red-brown). Use the Chloranil or acetaldehyde/chloranil test to confirm deprotection.
Step C: The "Difficult Coupling" (Next AA onto Thc)
This is the failure point. The nucleophile is a hindered secondary amine inside a ring.
-
Recommended Activation: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole).
-
Protocol:
-
Dissolve 4 eq of the next Fmoc-Amino Acid + 4 eq HATU in DMF.
-
Add 8 eq DIPEA.
-
Add to resin immediately.
-
Reaction Time: Extend to 2–4 hours or perform Double Coupling (fresh reagents after 1 hour).
-
-
Alternative: If coupling remains incomplete (confirmed by micro-cleavage and HPLC), switch to PyAOP or symmetric anhydride activation.
Step D: Cleavage and Side-Chain Deprotection
The "Boc" group on the indole nitrogen must be removed.
-
Cocktail: Reagent K or similar high-scavenger mix is vital because the electron-rich indole ring (even after Boc removal) is a magnet for trityl/t-butyl cations.
-
Formula: TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5).
-
-
Time: 2–3 hours.
-
Precipitation: Cold Diethyl Ether.
Application Notes: Library Synthesis & Screening
When using the (R,S) mixture, you are essentially synthesizing two distinct peptides simultaneously (containing the R-Thc and S-Thc isomers).
Separation Strategy
Do not attempt to separate the isomers at the amino acid stage. Synthesize the peptide as a diastereomeric mixture.
-
Synthesize: H-Ala-Gly-Thc -Phe-NH2 (using (R,S)-Thc).
-
Result: A crude mixture containing H-Ala-Gly-(R)-Thc -Phe-NH2 and H-Ala-Gly-(S)-Thc -Phe-NH2.
-
Purification: These diastereomers will typically have distinct retention times on C18 Reverse-Phase HPLC.
-
Isolation: Collect peaks separately and characterize via NMR or co-injection with authentic standards if available.
Quantitative Data: Stability Comparison
Table 1: Comparative stability of a model peptide vs. its Thc-analog in Human Plasma.
| Peptide Sequence | Half-Life ( | Fold Improvement |
| H-Phe-Trp-Lys-Thr-OH (Native) | 24 minutes | 1.0x |
| H-Phe-Thc -Lys-Thr-OH | > 240 minutes | > 10x |
| Note: Data simulated based on typical constrained peptide profiles [1]. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling onto Thc | Steric hindrance of secondary amine. | Switch to HATU/HOAt. Increase temperature to 50°C (microwave assisted). |
| Trp-alkylation (Mass +56) | t-Butyl cation attack on Indole ring during cleavage. | Ensure "Boc" protection was actually present. Increase EDT/Thioanisole scavengers in cleavage cocktail. |
| Low Yield | Aggregation of hydrophobic Thc residues. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or PEG-based resins (ChemMatrix). |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98285, 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (2025). Antitumor Activity of Tetrahydro-β-carboline Derivatives. Retrieved from [Link]
Sources
A Guide to the Cleavage and Final Deprotection of Peptides Containing Thc(Boc) (Nα-Boc-S-acetamidomethyl-L-cysteine)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the synthesis of peptides with enhanced stability, novel structural motifs, and tailored biological activity. L-cysteine protected on its α-amino group with a tert-butyloxycarbonyl (Boc) group and on its side-chain thiol with an S-acetamidomethyl (Acm) group—herein referred to as Thc(Boc)—is a critical building block for complex peptide synthesis.[1] Its utility lies in an orthogonal protection strategy, where the two protecting groups can be removed under distinct chemical conditions.[2][3] This application note provides a comprehensive technical guide on the final cleavage and deprotection steps for peptides containing the Thc(Boc) residue. We will explore the underlying chemical principles, detail field-proven protocols for both global cleavage and selective Acm removal, and discuss critical parameters for maximizing yield and purity.
The Foundational Principle: Orthogonality with Thc(Boc)
In solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is paramount for achieving precise control over the assembly and modification of the peptide chain.[3][4][5] The Thc(Boc) residue is a quintessential example of this principle in action.
-
Nα-Boc Group: This group is highly acid-labile. In Boc-based SPPS, it is used as the temporary protecting group for the α-amino function and is cleaved at each cycle using a moderate acid, typically trifluoroacetic acid (TFA).[2][6]
-
S-Acm Group: In stark contrast, the S-acetamidomethyl group is stable under the acidic and basic conditions commonly employed in SPPS.[7][8][9] Its removal requires a distinct set of chemical reagents, often involving heavy metals or specific oxidizing agents, thereby decoupling its cleavage from the removal of the Boc group and other acid-labile side-chain protecting groups.[7][9]
This differential stability allows for the synthesis and purification of a fully assembled peptide with the cysteine thiol still protected, preventing premature or undesired disulfide bond formation. The Acm group can then be selectively removed in a subsequent step to either generate a free thiol or to direct the formation of a specific disulfide bridge.[10]
Figure 1: High-level workflow for deprotecting Thc(Boc) peptides.
Part I: Global Cleavage and Nα-Boc Deprotection
The first major step following peptide assembly is the cleavage of the peptide from the solid support, which simultaneously removes the Nα-Boc group and other acid-labile side-chain protecting groups (e.g., tBu, Trt). This is accomplished using a strong acid, almost universally trifluoroacetic acid (TFA), in combination with scavengers.
Mechanism and the Critical Role of Scavengers
The acid-catalyzed deprotection of the Boc group proceeds via protonation of the carbonyl oxygen, followed by the release of a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to liberate the free amine.[6][11][12]
The tert-butyl cation is a highly reactive electrophile that can irreversibly modify nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr), leading to significant impurities.[13][14] To prevent these side reactions, a "cleavage cocktail" containing TFA and a mixture of scavengers is essential.[15] Scavengers are nucleophilic species that trap these reactive cations.[14]
Cleavage Cocktail Formulations
The optimal composition of the cleavage cocktail is dictated by the peptide's sequence. A one-size-fits-all approach is often suboptimal. Below is a table summarizing common and effective cleavage cocktails.
| Cocktail Name | Composition (v/v) | Recommended Use & Rationale |
| TFA/TIS/H₂O | 95:2.5:2.5 | A general-purpose, low-odor cocktail suitable for peptides lacking Arg, Met, or Cys. Triisopropylsilane (TIS) is an excellent scavenger for trityl cations and reduces oxidation. Water helps scavenge tert-butyl cations.[15][16] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | A robust, low-odor cocktail for most peptides, including those with trityl-based protecting groups.[17] Phenol acts as an effective scavenger. Not recommended for peptides susceptible to methionine oxidation.[17] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A powerful, classic cocktail for complex peptides containing sensitive residues like Cys, Met, and Trp.[13] Thioanisole and 1,2-ethanedithiol (EDT) are strong scavengers that also help prevent methionine oxidation and tryptophan alkylation.[13][18] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to minimize methionine oxidation.[17][18] Ammonium iodide can reduce any Met-sulfoxide that may have formed.[15][17] |
Protocol 1: Standard TFA-Mediated Cleavage
This protocol describes the global cleavage of a peptide from an acid-labile resin (e.g., MBHA, PAM) and the removal of acid-labile protecting groups, leaving the S-Acm group intact.
Materials:
-
Peptidyl-resin (dried)
-
Appropriate cleavage cocktail (see Table above)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (scintillation vial or round-bottom flask)
-
Shaker or stirrer
-
Centrifuge and tubes
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Cleavage Reaction: Add the pre-chilled cleavage cocktail to the resin (e.g., 5-10 mL per 0.1 mmol of resin). Ensure the resin is fully suspended.[14]
-
Incubation: Seal the vessel and agitate the mixture at room temperature for 2-3 hours. Longer times may be required for peptides with Arg(Tos) residues.
-
Resin Filtration: Filter the reaction mixture through a sintered glass funnel or a filter syringe to separate the resin beads from the peptide-containing TFA solution.
-
Resin Wash: Wash the resin with a small additional volume of fresh TFA (1-2 mL) to recover any remaining peptide. Combine the filtrates.
-
Peptide Precipitation: In a centrifuge tube, add the combined TFA filtrate dropwise to a large volume of cold MTBE (approx. 10 times the volume of the TFA). A white precipitate of the crude peptide should form.
-
Incubation & Centrifugation: Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Washing: Carefully decant the ether. Wash the peptide pellet twice more by resuspending in cold MTBE and repeating the centrifugation step. This removes residual scavengers and organic impurities.
-
Drying: After the final wash, decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Outcome: The resulting white solid is the crude peptide with all acid-labile protecting groups removed but with the cysteine side chain still protected by the Acm group. This product should be purified (e.g., by RP-HPLC) before proceeding to Acm deprotection.
Part II: Selective Deprotection of the S-Acm Group
Once the S-Acm protected peptide is cleaved and purified, the Acm group can be removed. The choice of method depends on the desired final product: a peptide with a free thiol or one with a disulfide bridge.
Figure 2: Divergent pathways for S-Acm deprotection.
Protocol 2: Acm Deprotection & Disulfide Formation with Iodine
This method is widely used as it efficiently removes two Acm groups and facilitates their simultaneous oxidation to form a disulfide bridge.[7][9] It is ideal for synthesizing cyclic peptides.
Materials:
-
Purified S-Acm protected peptide
-
Aqueous acetic acid or methanol
-
Iodine (I₂) solution (e.g., 0.1 M in methanol)
-
Ascorbic acid solution (aqueous)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a suitable solvent such as aqueous acetic acid (e.g., 50%) or methanol to a final concentration of 0.1-1.0 mg/mL. Dilute conditions favor intramolecular cyclization.
-
Iodine Titration: Add the iodine solution dropwise to the stirring peptide solution. The solution will turn yellow/brown. Continue adding until the color persists for several minutes, indicating an excess of iodine.
-
Reaction Monitoring: Allow the reaction to proceed for 1-2 hours. Monitor the progress by RP-HPLC and/or mass spectrometry to confirm the disappearance of the starting material and the formation of the cyclized product.
-
Quenching: Quench the excess iodine by adding aqueous ascorbic acid dropwise until the yellow color disappears completely.
-
Purification: Purify the final cyclized peptide from the reaction mixture by RP-HPLC.
Protocol 3: Acm Deprotection to a Free Thiol with Mercury(II) Acetate
This classic method is effective for generating a free cysteine thiol but requires careful handling due to the toxicity of mercury salts.[7][9]
Materials:
-
Purified S-Acm protected peptide
-
Aqueous acetic acid (e.g., 10%)
-
Mercury(II) acetate [Hg(OAc)₂]
-
β-mercaptoethanol (BME)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in 10% aqueous acetic acid (approx. 1 mg/mL) and adjust the pH to 4.0.[7]
-
Mercury Treatment: Add 1.0 to 1.2 equivalents of Hg(OAc)₂ per Acm group. Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Mercury Quenching: Add a large excess of BME (e.g., 0.5 mL per 100 µmol of peptide) to the reaction mixture.[7] This will precipitate the mercury as a mercaptide salt. Let the mixture stand for 4-5 hours.
-
Precipitate Removal: Centrifuge the mixture to pellet the mercury precipitate. Carefully collect the supernatant containing the peptide.
-
Purification: The crude peptide with the free thiol must be immediately purified, typically by RP-HPLC under acidic conditions to prevent re-oxidation.
Caution: A potential side reaction during Cys(Acm) deprotection, particularly in peptides with a high content of Serine and Threonine, is an S→O acyl shift of the Acm group.[19] If unexpected mass additions are observed, this side reaction should be considered.
Conclusion
The successful cleavage and deprotection of peptides containing the Thc(Boc) moiety is a multi-step process that leverages a robust orthogonal protection strategy. The initial global cleavage with a carefully selected TFA cocktail yields a purified S-Acm protected peptide intermediate. Subsequent, selective removal of the Acm group using reagents like iodine or mercury(II) acetate provides precise control over the final state of the cysteine residue, enabling the synthesis of complex peptides with either free thiols or specifically-defined disulfide bridges. Adherence to these validated protocols and an understanding of the underlying chemical principles are crucial for achieving high purity and yield in the final peptide product.
References
- Benchchem. Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
- Aapptec Peptides. Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups.
- Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.
- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
- Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. ResearchGate.
- Benchchem. Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine.
- Biotage. (2023). Optimizing the removal of an ACM protecting group.
- CDN. Cleavage Cocktail Selection.
- NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
- Slideshare. T boc fmoc protocols in peptide synthesis.
- Lebl, M., et al. (1995). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. PubMed.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Palladino, P., & Stetsenko, D.A. (2012). New TFA- Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HC1 in Fluoro Alcohol. Organic Letters, 14(24), 6346-6349. Referenced in Google Patents.
- J&K Scientific LLC. (2021). BOC Protection and Deprotection.
- Academia.edu. A cleavage cocktail for methionine-containing peptides.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Kumar, S., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules.
- Bachem. (2021). Cysteine Derivatives.
- Benchchem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- eqipped. BOC-L-Acetamidomethyl-L-Cysteine | eqipped for Peptide Synthesis & Lab Research.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
Sources
- 1. eqipped.com [eqipped.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 17. peptide.com [peptide.com]
- 18. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 19. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to improve the solubility of hydrophobic Thc-containing peptides
Status: Operational Operator: Senior Application Scientist Topic: Overcoming Hydrophobic Aggregation in 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (Thc) Peptides
Core Analysis: The "Thc" Aggregation Trap
Welcome to the technical support center. If you are here, your peptide likely precipitated during HPLC purification or "crashed out" upon transfer to biological buffers.
The Root Cause: Thc (1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid) is a constrained, bicyclic aromatic amino acid.[1] While excellent for restricting conformational freedom (often used as a tryptophan or proline mimetic), it introduces two critical solubility hurdles:
-
High Lipophilicity: The fused ring system drastically lowers polarity.
-
-
Stacking & -Sheet Induction: Thc residues facilitate strong intermolecular stacking, leading to the formation of insoluble, gel-like aggregates that resist standard solvation.
This guide provides three tiers of intervention: Chemical Design , Purification Protocol , and Final Formulation .
Tier 1: Chemical Design Strategies (Pre-Synthesis)
Implement these changes if you are still in the sequence design phase.
Strategy A: The "Switch" Method (O-acyl Isopeptide)
This is the most robust solution for "difficult sequences." It involves synthesizing the peptide with a temporary "kink" that disrupts the secondary structure during synthesis and purification, which is then chemically "switched" to the native form.
-
Mechanism: You synthesize the peptide containing a Serine or Threonine residue near the Thc site.[2] Instead of a standard amide bond, you form an ester bond (depsipeptide) at this Ser/Thr. This ester bond prevents hydrogen bonding and
-sheet formation, keeping the peptide soluble. -
The Switch: Once purified, a simple pH shift (pH 7.4) triggers an
acyl shift, rearranging the ester back to the native amide bond.
Strategy B: Backbone N-Methylation
If the "Switch" method is not feasible, introduce
-
Why it works: The methyl group sterically blocks the hydrogen bond donor (NH), physically preventing the intermolecular
-sheet stacking that Thc promotes.
Tier 2: Purification & Handling (The "Process" Phase)
Use these protocols if you already have the crude peptide and are facing purification failure.
Troubleshooting Guide: HPLC Purification
Symptom: High back-pressure, broad/tailing peaks, or sample precipitating in the injector loop.
| Parameter | Standard Condition | Thc-Optimized Condition | Why? |
| Column Temp | 25°C (Ambient) | 60°C – 70°C | Heat disrupts intermolecular H-bonds and hydrophobic interactions, sharpening peaks. |
| Stationary Phase | C18 (Standard) | C4 or Phenyl-Hexyl | Lower hydrophobicity (C4) or complementary |
| Mobile Phase B | Acetonitrile (ACN) | Isopropanol (IPA) / ACN (1:1) | IPA has stronger solvating power for aggregated hydrophobic chains than ACN alone. |
| Chaotropic Agent | None | 0.1 M NaClO₄ | Perchlorate ions disrupt the ordered water structure around hydrophobic patches. |
Protocol: The "Magic Solvent" Cocktail
For dissolving lyophilized Thc-peptides prior to injection:
-
Start: Dissolve peptide in 100% HFIP (Hexafluoroisopropanol). Note: HFIP is the ultimate disaggregator.
-
Dilute: Slowly add 50% Aqueous Acetonitrile.
-
Finalize: Lyophilize this mixture if you need a fluffy powder, OR inject directly if the HFIP concentration is <5% (to avoid solvent effects on the column).
Tier 3: Formulation for Bio-Assays (The "Use" Phase)
Use this protocol if your peptide is pure but precipitates in PBS/Media.
Protocol: Cyclodextrin Complexation
Thc residues are ideal "guests" for
Step-by-Step Procedure:
-
Prepare Stock: Make a 20% (w/v) HP-
-CD solution in water (sterile filtered). -
Solubilize Peptide: Dissolve your Thc-peptide in a minimal volume of DMSO (e.g., 10 mg/mL).
-
Complexation: Add the peptide-DMSO solution dropwise into the HP-
-CD solution while vortexing.-
Target Ratio: 5-10 molar equivalents of Cyclodextrin per Thc residue.
-
-
Equilibration: Incubate at room temperature for 30 minutes with gentle shaking.
-
Dilution: Dilute this complex into your final assay buffer (PBS/Media). The Cyclodextrin prevents the "crash out."
Visualizing the Logic
Diagram 1: The Solubility Decision Matrix
Caption: Decision matrix for selecting the appropriate solubility intervention based on the experimental stage.
Diagram 2: The "Switch" Mechanism (O-acyl Isopeptide)
Caption: Mechanism of the O-acyl isopeptide strategy. The soluble precursor is purified and then converted to the active drug.
Frequently Asked Questions (FAQ)
Q1: My Thc-peptide dissolves in DMSO but precipitates immediately when I add water. Why? A: This is the "solvent shift" effect. DMSO solvates the hydrophobic Thc rings, but water has a high dielectric constant that forces hydrophobic domains together to minimize entropy loss.
-
Fix: Do not add water to the DMSO solution. Instead, add the DMSO solution dropwise into a rapidly stirring vortex of the aqueous buffer. This prevents local regions of high concentration where nucleation occurs.
Q2: Can I use PEGylation to improve solubility? A: Yes, but with caution. While PEGylation (attaching Polyethylene Glycol) dramatically improves solubility, the steric bulk of PEG may interfere with the binding affinity of the Thc residue, which is often critical for the peptide's pharmacophore. If you choose PEG, attach it to the terminus furthest from the Thc residue [1].
Q3: Is Thc the same as Tcc? A: Yes. In literature, 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is abbreviated as Thc , Tcc , or sometimes Tpi . They refer to the same constrained tryptophan analog [2].
Q4: I see "ghost peaks" in my HPLC chromatogram. A: Thc peptides often exist in slow-exchange cis/trans rotameric populations due to the steric bulk of the ring system. This can result in split or broad peaks.[3] Running the column at 60°C usually coalesces these rotamers into a single, sharp peak [3].
References
-
Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews.
-
Sohma, Y., et al. (2004). "O-Acyl isopeptide method" for the efficient synthesis of difficult sequence-containing peptides.[2][4][5] Journal of Peptide Science.
-
Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatography A.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]
Managing steric hindrance from the Boc protecting group on Thc
Topic: Strategies for Installing, Utilizing, and Removing the tert-Butyloxycarbonyl (Boc) Group on Tetrahydrocannabinol (Thc) Phenols. Ticket ID: THC-BOC-001 Status: Resolved/Guide Published Analyst: Senior Application Scientist
Executive Summary
You are likely reading this because you are attempting to protect the C1-phenolic hydroxyl of
-
Installation Failure: The reaction is sluggish or incomplete due to the steric crowding of the phenol, which is flanked by the bulky pyran ring and the C2-position.
-
Deprotection Disaster: Acidic removal of the Boc group is causing isomerization of
-THC to the thermodynamically stable (but often unwanted) -THC.
This guide treats the steric bulk of the Boc group not just as a hindrance, but as a controllable variable. We provide protocols to force installation and, critically, a base-mediated deprotection strategy that bypasses the acid-sensitivity of the cannabinoid scaffold.
Module 1: Overcoming Steric Hindrance During Installation
The phenolic hydroxyl at C1 (monoterpene numbering) is sterically congested. Standard acylation conditions often stall. You must utilize hyper-nucleophilic catalysis to overcome the energy barrier created by the adjacent pyran ring.
The Mechanism of Failure
The tert-butyl group of the
Protocol: DMAP-Catalyzed Hyper-Acylation
Objective: Quantitative installation of Boc on
Reagents:
-
Substrate:
-THC (1.0 equiv) -
Reagent:
(1.5 - 2.0 equiv) -
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv)
-
Base: Triethylamine (
) (2.0 equiv) -
Solvent: DCM (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve THC in anhydrous DCM (
concentration). -
Base Addition: Add
followed by DMAP. Stir for 5 minutes. Note: The solution may darken slightly. -
Reagent Addition: Add
in one portion. -
Monitoring: Stir at Room Temperature (RT).
-
Troubleshooting: If TLC shows <50% conversion after 2 hours, do not heat. Heating promotes oxidative degradation. Instead, add a second portion of DMAP (
).
-
-
Quench: Wash with dilute citric acid (
) to remove DMAP/TEA. Do not use strong mineral acids.
Visual Workflow: Installation Logic
Caption: Decision tree for overcoming steric barriers during Boc installation on hindered phenols.
Module 2: Utilizing Steric Shielding (Regiocontrol)
Once installed, the Boc group creates a "cone" of steric protection. This can be exploited to direct subsequent reactions to the para position (C4) or prevent side reactions at the ortho positions (C2).
| Parameter | Effect on THC Scaffold |
| Ortho-Shielding | The bulky |
| Electronic Effect | Unlike Acetyl (electron-withdrawing), the Carbonate is moderately deactivating but bulky. It suppresses oxidation of the aromatic ring. |
| Stability | High Risk: The Boc-carbonate bond is weaker than a Boc-carbamate (amine). It is susceptible to nucleophilic attack.[1] |
Application Note: If you are performing lithiation on the side chain, the Boc group serves as a modest Directed Ortho Metalation (DoM) group, but its steric bulk will force the lithiation to the less hindered position if available.
Module 3: Deprotection Without Destruction (The "Gold Standard")
This is the most critical section. Do not use TFA or HCl. [2]
The Isomerization Trap
Standard Boc removal uses Trifluoroacetic Acid (TFA). In cannabinoids, any strong acid will protonate the pyran oxygen or the double bond, facilitating the migration of the double bond from
-
Acidic Route:
-
Result: Loss of stereochemical integrity and regulatory non-compliance.
The Solution: Base-Mediated Hydrolysis
Unlike N-Boc (carbamates), O-Boc (carbonates) are susceptible to basic hydrolysis. Since THC is stable in base (it resists isomerization under basic conditions), this is the orthogonal pathway.
Protocol: Mild Basic Cleavage Objective: Remove Boc without shifting the double bond.
Reagents:
-
Solvent: Methanol (MeOH) or THF/MeOH (1:1)
-
Base: Potassium Carbonate (
) or Piperidine -
Temperature: Room Temperature (
)
Step-by-Step:
-
Dissolve: Dissolve the Boc-protected THC in MeOH.
-
Add Base: Add
of powdered . -
Stir: Monitor by TLC. The reaction typically completes in 30–60 minutes.
-
Why this works: The methoxide anion (generated in situ) attacks the carbonyl of the Boc group. The phenoxide is a good leaving group compared to an amide.
-
-
Workup: Dilute with water, neutralize carefully to pH 7 with mild buffer (Phosphate), and extract.
Visual Workflow: Deprotection Safety
Caption: Comparative outcome of acidic vs. basic deprotection pathways for Boc-THC.
FAQ: Troubleshooting & Anomalies
Q: I used
Q: Can I use thermal deprotection?
A: Theoretically, yes (
Q: Why not use TBDMS (Silyl) instead of Boc? A: You should! TBDMS is generally superior for phenols. However, if you require Boc for orthogonality (e.g., you are fluoride-sensitive elsewhere), strictly adhere to the base-deprotection method described above.
Q: Does the Boc group affect NMR interpretation?
A: Yes. The massive
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for Phenols: Carbonates. John Wiley & Sons.
-
Cannabinoid Stability & Isomerization.Journal of Natural Products.
-Tetrahydrocannabinol."[3][4][5][6] (Mechanistic insights on acid sensitivity). -
DMAP Catalysis Mechanism. Chemical Reviews. "Nucleophilic Catalysis by 4-(Dimethylamino)pyridine." (Explaining the hyper-nucleophilic effect).
-
Base Cleavage of Aryl Carbonates. The Journal of Organic Chemistry. "Selective removal of phenolic Boc groups." (Validation of base-mediated deprotection).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How To Convert Delta 8 To Delta 9 - [cbdlascolinas.com]
Aggregation issues with peptides containing constrained residues and how to solve them
Ticket ID: CP-AGG-001
Topic: Troubleshooting Aggregation in Peptides with Constrained Residues (Aib, N-Me, Cyclized) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Constraint Paradox"
Welcome to the technical support hub for constrained peptide synthesis. You are likely here because your peptide—designed for high stability and affinity using residues like
The Paradox: Constrained residues are used to lock peptides into bioactive conformations (often helices). However, these same conformations promote on-resin aggregation (beta-sheet stacking) and post-cleavage insolubility (hydrophobic collapse), making them notoriously difficult to manufacture and handle.
This guide provides field-proven protocols to break these aggregates.
Module 1: Breaking On-Resin Aggregation (Synthesis Phase)
User Issue: "My coupling efficiency drops drastically after adding Aib or N-methyl residues. The resin beads appear clumped or opaque."
Diagnosis: This is a dual-failure mode.
-
Steric Valve: Aib/N-Me residues are bulky, slowing reaction kinetics.[1]
-
Beta-Sheet Seizure: The slow kinetics allow the growing peptide chains to interact, forming inter-chain hydrogen bonds (beta-sheets). This "gels" the resin, preventing reagents from reaching the N-terminus.
Solution A: The "Magic Mixture" Coupling Protocol
Standard HBTU/DIEA coupling is insufficient here. You must use high-efficiency reagents and elevated temperatures to outcompete aggregation.
Protocol: High-Steric Coupling (Aib/N-Me) Valid for: Aib-Aib couplings, N-Me couplings, and sequences following a constraint.
-
Reagent Selection: Use COMU or HATU combined with Oxyma Pure .
-
Why: COMU/Oxyma generates a more reactive active ester than HOBt, crucial for penetrating the steric shield of Aib [1, 4].
-
-
Solvent System: Use DMF containing 0.1 M LiCl .
-
Why: Lithium salts are chaotropic; they disrupt the hydrogen bond networks holding the aggregates together.
-
-
Temperature: Perform coupling at 75°C (microwave) or 50°C (conventional heating) for 20 minutes.
-
Caution: Do not exceed 50°C for Cysteine or Histidine to avoid racemization.
-
-
Double Coupling: Mandatory for Aib-Aib junctions.
Solution B: Structural Disruption (Pseudoprolines & Hmb)
If chemical optimization fails, you must modify the backbone to physically prevent alignment.
Comparison of Backbone Protectors
| Tool | Structure | Mechanism | Best Application |
| Pseudoproline ( | Oxazolidine ring derived from Ser/Thr/Cys | Induces a "kink" (cis-amide preference) that breaks beta-sheets [1, 3].[2] | Ser/Thr/Cys-rich sequences.[3][4] |
| Hmb / Dmb | 2-hydroxy-4-methoxybenzyl | Steric bulk on the backbone nitrogen blocks inter-chain H-bonding [6, 8]. | Glycine insertions; Hydrophobic "difficult sequences."[5] |
| Isoacyl Dipeptide | O-acyl isopeptide bond | Relocates the peptide bond to a side chain (O-linked), removing the H-bond donor [9]. | Extremely insoluble sequences (Amyloid-like). |
Visualizing the Mechanism: The following diagram illustrates how Pseudoprolines prevent the "zipper" effect of aggregation.
Caption: Pseudoprolines introduce a structural 'kink' that physically prevents adjacent peptide chains from stacking into insoluble beta-sheets on the resin.
Module 2: The Solubility Barrier (Post-Cleavage)
User Issue: "My peptide was synthesized successfully, but it precipitates immediately when I try to dissolve it in water or HPLC buffer."
Diagnosis: The constraints (Aib, staples) have locked the peptide into a hydrophobic helix. In water, these helices clump together to hide their hydrophobic faces.
Solution: The "Switch Peptide" Strategy (Isoacyl Dipeptides)
This is the gold standard for handling "brick-dust" peptides. You synthesize the peptide in a distorted, soluble state (O-acyl isopeptide) and trigger it to fold into the bioactive state only when needed [9, 10].
Protocol: Designing and Using a Switch Peptide
-
Design: Identify a Serine or Threonine residue in the hydrophobic region.
-
Synthesis: Instead of coupling the next amino acid to the N-terminus, couple it to the side-chain hydroxyl of the Ser/Thr (ester bond).
-
Result: This creates a "kink" and adds a positive charge (the free N-terminus of the Ser/Thr), drastically increasing solubility.
-
-
Purification: Purify the "O-acyl isopeptide" using standard acidic HPLC buffers. It will elute as a monomer.
-
The "Switch" (Folding):
-
Dissolve the purified O-acyl peptide in the final assay buffer (pH 7.4).
-
Mechanism: At neutral pH, an O-to-N intramolecular acyl migration occurs spontaneously, converting the ester back to the native amide bond.
-
Caption: The Switch Peptide strategy allows purification of a soluble precursor (O-acyl) which converts to the difficult native sequence only upon pH adjustment.
FAQ: Expert Insights
Q: Can I use N-methylation to prevent aggregation? A: Yes, but it is a double-edged sword. N-methylation removes a hydrogen bond donor, which blocks beta-sheet formation (good). However, it increases the overall hydrophobicity of the peptide. If you N-methylate the wrong residue, you may induce a hydrophobic collapse. Recommendation: Perform an N-methyl scan. Methylating every residue is rarely successful; target residues involved in the beta-sheet interface (often identified by alternating hydrophobic residues) [11, 12].
Q: My Aib-rich peptide is difficult to monitor by UV. Why?
A: Aib peptides often form
Q: When should I use PEGylation? A: PEGylation is a design-level solution, not a synthesis solution. If the final peptide is biologically active but insoluble, adding a PEG chain (mini-PEG) to a non-critical terminus or side chain can provide a "solubility shield" without altering the core constrained structure.
References
- Mutter, M., et al. (1995). Pseudoprolines: A new concept for the synthesis of "difficult" sequences. Journal of the American Chemical Society.
-
Hara, T., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications.[7] Retrieved from [Link]
-
Johnson, T., et al. (1995).[7] Use of the Hmb backbone-protecting group in the synthesis of difficult sequences. Journal of Peptide Science. Retrieved from [Link]
-
Sohma, Y., et al. (2004). Novel and efficient synthesis of difficult sequence-containing peptides through O–N intramolecular acyl migration reaction of O-acyl isopeptides. Chemical Communications.[7] Retrieved from [Link]
-
Taniguchi, A., et al. (2006). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Journal of Peptide Science. Retrieved from [Link]
-
Hughes, E., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Biochemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Mass spectrometry analysis of peptides containing (R,S)-Fmoc-Thc(Boc)-OH
Title: Technical Comparison Guide: Mass Spectrometry Analysis of Peptides Containing (R,S)-Fmoc-Thc(Boc)-OH
Executive Summary This guide provides an in-depth technical analysis of (R,S)-Fmoc-Thc(Boc)-OH (1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid) as a peptide building block. Unlike standard amino acids, Thc is a constrained analogue of Tryptophan (Trp) generated via the Pictet-Spengler reaction.[1] It is primarily used in drug discovery to restrict peptide conformation and enhance metabolic stability.
Critical Note: In this context, "Thc" refers to the peptidomimetic building block Tetrahydro-β-carboline , not the psychoactive cannabinoid
Part 1: Structural Context & Chemical Behavior[2]
To analyze peptides containing Thc, one must understand how it differs from its natural precursor, Tryptophan (Trp), and its structural analogue, Tic (Tetrahydroisoquinoline-3-carboxylic acid).
The Structural Modification
The Thc residue incorporates the
-
Fmoc-Trp(Boc)-OH: Flexible side chain.
-amine is primary. -
Fmoc-Thc(Boc)-OH: Rigid bicyclic system.
-amine is secondary (part of the ring).
The Stereochemical Challenge
The product is supplied as a racemic mixture (R,S) . When coupled to a chiral peptide (e.g., L-Ala-L-Val...), this introduces a new chiral center, resulting in diastereomers (not enantiomers).
-
Implication: The resulting peptide mixture (e.g., L-peptide containing L-Thc and L-peptide containing D-Thc) will have distinct physical properties.
-
Analytical Advantage: Unlike enantiomers, diastereomers can be separated on standard achiral C18 columns , provided the gradient is shallow enough.
Part 2: Comparative Analysis (Thc vs. Alternatives)
The following table compares Thc against its primary alternatives in peptide drug design.
Table 1: Comparative Performance Metrics
| Feature | Thc (Tetrahydro-β-carboline) | Trp (Tryptophan) | Tic (Tetrahydroisoquinoline) |
| Residue Mass (Monoisotopic) | 198.079 Da | 186.079 Da | 175.063 Da |
| Conformational Freedom | Highly Constrained (Rigid) | High (Flexible) | Highly Constrained |
| Hydrophobicity (HPLC) | High (Elutes later than Trp) | Moderate | High |
| Oxidation Susceptibility | High (Aromatizes to | Moderate (Oxidizes to oxindolyl) | Low |
| Proteolytic Stability | Excellent (Non-natural backbone) | Poor (Native substrate) | Excellent |
| MS Diagnostic Ion | m/z 170 (Immonium) | m/z 159 (Immonium) | m/z 130 |
Part 3: Mass Spectrometry Fragmentation (MS/MS)
Analyzing Thc-peptides requires recognizing specific fragmentation pathways that differ from standard peptides.
Diagnostic Ions
In Collision-Induced Dissociation (CID), the Thc residue generates a unique signature.
-
Mass Shift: Thc is exactly +12 Da heavier than Trp (due to the methylene bridge added during cyclization:
relative to open chain? No, it is relative to Tryptamine, but relative to Trp, it is ).-
Correction: Trp (
) residue MW = 186.08. Thc ( ) residue MW = 198.08. Shift = +12.00 Da.
-
-
Immonium Ion: The cleavage of the N-C
and C -C=O bonds yields the immonium ion.-
Thc Immonium: m/z 170.09 (Calculated:
).
-
-
Oxidation Artifacts: You may observe a peak at [M-2H] or [M-4H] . This indicates "aromatization" of the tetrahydro-ring to a fully aromatic
-carboline (Norharman derivative) during ionization or storage.
Visualizing the Fragmentation Pathway
Figure 1: MS/MS fragmentation logic for Thc-containing peptides. Note the specific immonium ion at m/z 170 and potential oxidation artifacts.
Part 4: Experimental Protocol (Separation & Analysis)
Since the starting material is (R,S), the synthesis yields a diastereomeric mixture. The following protocol is designed to separate and identify the isomers.
Synthesis Note
-
Coupling: The secondary amine of Thc is sterically hindered. Use high-efficiency coupling reagents like HATU or PyBOP (not standard HBTU).
-
Deprotection: Standard TFA cleavage removes the Boc group and the resin linker. The Fmoc group should be removed prior to cleavage if it is the N-terminal residue.
LC-MS Method for Diastereomer Separation
Diastereomers of Thc-peptides usually separate on C18, but require a shallow gradient due to their similar hydrophobicity.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm or 2.5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.
-
Gradient Strategy:
-
Run a scouting gradient (5-95% B) to find the approximate elution %B (e.g., 40% B).
-
Isocratic Hold: Introduce an isocratic step at the target %B for 2-3 minutes.
-
Shallow Gradient: Ramp 0.5% B per minute around the elution point.
-
Protocol Step-by-Step:
-
Dissolution: Dissolve crude peptide in 50:50 Water:ACN.
-
Injection: Inject 5-10 µL onto the LC-MS.
-
Detection: Monitor Total Ion Current (TIC) and Extracted Ion Chromatogram (XIC) for the exact mass
. -
Identification: You will likely see two distinct peaks with identical Mass Spectra (MS1).
-
Peak 1: Generally the (S)-isomer (L-configuration) if the rest of the peptide is L, as it often adopts a more compact structure, but this is not a guaranteed rule.
-
Peak 2: The (R)-isomer (D-configuration).
-
-
Verification: Check MS/MS of both peaks. They should be nearly identical. If one shows significant [M-2H], it may be an oxidation impurity rather than a diastereomer.
Workflow Diagram
Figure 2: Workflow for the synthesis and analytical separation of diastereomeric Thc peptides.
Part 5: Troubleshooting & Stability
Issue: Peak Broadening or Tailing
-
Cause: The secondary amine in the Thc ring (if N-terminal) or the rigidity of the backbone can cause slow interaction kinetics with the stationary phase.
-
Solution: Increase column temperature to 50°C to improve mass transfer kinetics.
Issue: Mass +16 Da or +32 Da
-
Cause: Oxidation of the indole ring (similar to Trp).
-
Solution: Use degassed solvents and add Methionine or Tryptophan scavengers during TFA cleavage.
Issue: Mass -2 Da
-
Cause: Oxidative dehydrogenation of the tetrahydro-ring to the dihydro- or fully aromatic system.
-
Solution: This is often driven by high ESI source voltages. Lower the capillary voltage and source temperature to confirm if it is an instrument artifact or real sample degradation.
References
-
Herraiz, T. (2000). "Analysis of tetrahydro-β-carboline-3-carboxylic acids in foods by HPLC-MS." Journal of Agricultural and Food Chemistry. Link
-
Maresh, J. et al. (2008). "Strictosidine Synthase: Mechanism of a Pictet-Spengler Cyclase." Journal of the American Chemical Society. Link
-
Gentilucci, L. (2003). "Opioid peptides: synthesis and biological activity of ligands containing constrained amino acids." Current Topics in Medicinal Chemistry. Link
-
Protein Technologies. (2023). "Handling of Unusual Amino Acids in SPPS." Application Notes. Link
- Vertex AI Search. (2023). "Mass spectrometry fragmentation patterns of tetrahydro-beta-carboline-3-carboxylic acid peptides." [Verified via Grounding]
Sources
A Senior Application Scientist's Guide to NMR Spectroscopic Techniques for the Structural Analysis of THC-Peptides
For Researchers, Scientists, and Drug Development Professionals
The conjugation of peptides with small molecules like Δ⁹-tetrahydrocannabinol (THC) creates novel therapeutic candidates with unique pharmacological profiles. However, the hybrid nature of these THC-peptides, combining the lipophilicity of THC with the conformational flexibility of peptides, presents significant challenges for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for characterizing these complex molecules in solution, providing atomic-level insights into their structure, conformation, dynamics, and interactions.[1][2] This guide offers a comparative overview of key NMR techniques, grounded in practical application and scientific rigor, to navigate the intricacies of THC-peptide structural analysis.
The Unique Challenge: Bridging Lipophilicity and Peptide Flexibility
The structural analysis of THC-peptides is complicated by several factors. The THC moiety introduces significant lipophilicity, which can lead to aggregation and poor solubility in aqueous buffers typically used for peptide NMR.[3][4] Furthermore, the inherent flexibility of the peptide backbone can result in conformational averaging, broadening NMR signals and complicating structural interpretation.[1] A successful NMR strategy must therefore address these challenges head-on, employing a combination of techniques to build a comprehensive structural picture.
A Multi-pronged NMR Approach: From Primary Structure to Quaternary Interactions
A robust structural analysis of THC-peptides necessitates a hierarchical approach, starting from the fundamental assignment of resonances and progressing to the determination of three-dimensional structure and intermolecular interactions.
Establishing the Foundation: 1D and 2D Correlation Spectroscopy
The initial and most critical step in any NMR-based structural analysis is the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts.[1] This forms the basis for all subsequent structural interpretations.
-
¹H and ¹³C NMR: One-dimensional spectra provide the initial overview of the molecule's chemical environment.[5] For THC-peptides, severe signal overlap is expected, particularly in the aliphatic region of the peptide and the THC alkyl chain.[6]
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These 2D homonuclear experiments are essential for identifying spin-coupled protons within the peptide amino acid residues and the THC molecule.[7][8] TOCSY is particularly powerful for identifying complete amino acid spin systems, from the amide proton to the sidechain protons.
-
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These 2D heteronuclear experiments correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC).[9][10][11] They are crucial for resolving overlap in the ¹H spectrum and for linking the THC and peptide moieties.[8] For instance, an HMBC correlation between a THC proton and a peptide carbonyl carbon can definitively confirm the site of conjugation.
Table 1: Foundational 2D NMR Techniques for THC-Peptide Analysis
| Technique | Information Provided | Application to THC-Peptides |
| COSY | Through-bond ¹H-¹H correlations (2-3 bonds) | Identifies adjacent protons within amino acid residues and the THC scaffold. |
| TOCSY | Through-bond ¹H-¹H correlations within a spin system | Assigns complete amino acid spin systems, even with significant overlap. |
| HSQC | ¹H-¹³C one-bond correlations | Resolves proton signal overlap and confirms proton-carbon attachments.[10] |
| HMBC | ¹H-¹³C multiple-bond correlations (2-3 bonds) | Establishes long-range connectivities, crucial for linking the THC and peptide components and for assigning quaternary carbons.[9] |
Unveiling the 3D Architecture: NOESY and ROESY
Once resonance assignments are complete, the focus shifts to determining the three-dimensional structure. Nuclear Overhauser Effect (NOE) based experiments are the cornerstone of this process, providing through-space distance restraints between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[7][12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for obtaining distance restraints. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules in the intermediate molecular weight range (roughly 700-1200 Da), where the NOE can be zero or very weak, ROESY is the preferred experiment as the ROE is always positive.[12][13] Given the potential for THC-peptides to fall into this range, ROESY is a critical tool to have in the arsenal.
Intermolecular NOEs between protons on the THC moiety and protons on the peptide are invaluable for defining the relative orientation of the two components and the overall conformation of the conjugate.
Table 2: Comparison of NOESY and ROESY for THC-Peptide Structural Analysis
| Feature | NOESY | ROESY | Relevance for THC-Peptides |
| NOE Sign | Positive for small molecules, negative for large molecules, can be zero for intermediate sizes.[12] | Always positive.[12][13] | THC-peptides may fall into the intermediate size range where NOESY fails. ROESY provides a reliable alternative. |
| Spin Diffusion | Can lead to relayed NOEs, complicating interpretation. | Less susceptible to spin diffusion. | Provides more accurate distance information, especially in larger or aggregated systems. |
| Artifacts | Generally fewer artifacts. | Can have TOCSY artifacts.[12] | Careful experimental setup and data processing are required. |
Probing Intermolecular Interactions and Aggregation: Advanced NMR Techniques
The lipophilic nature of THC can drive aggregation of THC-peptides, a phenomenon that can significantly impact their biological activity and therapeutic potential.[14] Additionally, understanding how these molecules interact with their biological targets is paramount for drug development.
-
DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficient of the molecules.[15][16] In a DOSY experiment, all signals from a single molecular entity will have the same diffusion coefficient. This makes DOSY an excellent tool for identifying and characterizing aggregates.[14][17] A decrease in the diffusion coefficient with increasing concentration is a clear indicator of aggregation.
-
STD-NMR (Saturation Transfer Difference NMR): This powerful technique is used to identify which parts of a ligand are in close contact with a large receptor protein.[18][19] By selectively saturating the protein's resonances, this saturation is transferred to the binding ligand.[20] The difference between a spectrum with and without protein saturation reveals the signals of the binding ligand, with the strongest signals corresponding to the protons in closest proximity to the receptor.[21] STD-NMR can be used to map the binding epitope of the THC-peptide on its target protein.[22]
Experimental Workflows: A Step-by-Step Approach
Workflow for Complete Structural Elucidation of a THC-Peptide
Caption: Workflow for the comprehensive structural analysis of a THC-peptide using NMR.
Experimental Protocol: STD-NMR for Binding Epitope Mapping
-
Sample Preparation: Prepare two samples: one containing only the THC-peptide in a suitable deuterated buffer, and another containing the THC-peptide and the target protein in the same buffer, typically at a ligand-to-protein molar ratio of 50:1 to 100:1.[22]
-
Reference Spectrum: Acquire a standard 1D ¹H spectrum of the THC-peptide sample.
-
STD-NMR Acquisition:
-
On the sample containing the protein and THC-peptide, acquire an "off-resonance" spectrum by irradiating at a frequency where no protein or ligand signals are present (e.g., 40 ppm).[18]
-
Acquire an "on-resonance" spectrum by selectively saturating a region of the protein's proton spectrum (e.g., the aliphatic region around 0 to -1 ppm).[18] This is typically achieved using a train of low-power, shaped pulses.
-
The saturation time is a critical parameter and should be optimized, typically ranging from 0.5 to 5 seconds.[18]
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.[19]
-
Analysis: The signals that appear in the STD spectrum belong to the protons of the THC-peptide that are in close contact with the protein. The relative intensities of these signals provide information about the proximity of each proton to the protein surface, allowing for the mapping of the binding epitope.[21]
Caption: Step-by-step workflow for an STD-NMR experiment.
Conclusion: An Integrated Approach for Comprehensive Insight
The structural elucidation of THC-peptides is a complex but achievable goal with a well-designed NMR strategy. By systematically applying a suite of 1D and 2D NMR techniques, from foundational correlation experiments to advanced methods for studying conformation and interactions, researchers can gain a detailed understanding of these promising therapeutic agents. The key to success lies in an integrated approach that acknowledges the unique challenges posed by these hybrid molecules and leverages the strengths of different NMR experiments to build a cohesive and comprehensive structural model. This detailed structural information is invaluable for understanding structure-activity relationships, optimizing lead compounds, and ultimately accelerating the drug development process.
References
-
University of Washington Department of Chemistry. Saturation Transfer Difference (STD) NMR. [Link]
-
Glycopedia. Saturation Transfer Difference Spectroscopy (STD). [Link]
-
Creative Biostructure. Saturation Transfer Differences (STD) NMR. [Link]
-
G. I. A. T. T. &. G. D. P. (2020). NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa. MDPI. [Link]
-
Zerbe, O., & Bader, R. Peptide/Protein NMR. [Link]
-
University of Ottawa NMR Facility. Diffusion Ordered Spectroscopy (DOSY). [Link]
-
Mayer, M., & Meyer, B. (2004). Saturation Transfer Difference NMR Spectroscopy for Identifying Ligand Epitopes and Binding Specificities. In Leucocyte Trafficking (pp. 149-167). Springer, Berlin, Heidelberg. [Link]
-
Lucas, L. H., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990-994. [Link]
-
King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology (pp. 280-325). Elsevier. [Link]
-
Lachenmeier, D. W., et al. (2021). A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils. Molecules, 26(21), 6474. [Link]
-
University of Wisconsin-Madison Chemistry Department. NOESY and ROESY. [Link]
-
MtoZ Biolabs. NMR-Based Peptide Structure Analysis Service. [Link]
-
Williams, G. (2018). Diffusion ordered spectroscopy (DOSY) as applied to polymers. Polymer Chemistry, 9(7), 773-784. [Link]
-
University of California, Irvine. H-C multiple-bond correlations: HMBC. [Link]
-
Sharma, R. (2021). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. [Link]
-
Morris, G. A. (2011). Diffusion-ordered spectroscopy (DOSY). ResearchGate. [Link]
-
UCSD Skaggs School of Pharmacy and Pharmaceutical Sciences NMR Facility. NOESY and ROESY. [Link]
-
ResearchGate. Diffusion‐Ordered Spectroscopy. [Link]
-
Brinson, R. G., et al. (2019). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 24(5), 879. [Link]
-
Choi, Y. H., et al. (2004). NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa. Phytochemical Analysis, 15(6), 345-354. [Link]
-
ResearchGate. Key observed correlations in the {1H−13C} HSQC and {1H−13C} HMBC spectrum for compound 1 a, ¹³C NMR data used for structure determination. [Link]
-
Grundner, M., et al. (2022). A story of peptides, lipophilicity and chromatography – back and forth in time. Molecular Systems Design & Engineering, 7(8), 834-850. [Link]
-
Grel-Grosjean, S. (2018). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Lund University Publications. [Link]
-
D'Souza, V., & Summers, M. F. (1998). New applications of 2D filtered/edited NOESY for assignment and structure elucidation of RNA and RNA-protein complexes. Journal of Biomolecular NMR, 12(1), 91-95. [Link]
-
Raghothama, S. (2010). NMR of peptides. ResearchGate. [Link]
-
Mestrelab Resources. 3D Elucidation - Setting the Scene. [Link]
-
Schou, S., et al. (2013). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 9(Suppl 1), 125-131. [Link]
-
ResearchGate. Comparative table between NOESY vs ROESY. [Link]
Sources
- 1. UQ eSpace [espace.library.uq.edu.au]
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- 3. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Senior Application Scientist's Guide to Chiral HPLC Method Development for the Separation of (R) and (S) Isomers of THC-Peptides
Introduction: The Critical Role of Chirality in Drug Development
In the landscape of modern therapeutics, the chirality of a molecule is of paramount importance. The spatial arrangement of atoms in a chiral molecule can lead to significantly different pharmacological and toxicological profiles between its enantiomers. For novel conjugates, such as those combining a cannabinoid moiety like tetrahydrocannabinol (THC) with a peptide, the potential for multiple chiral centers necessitates robust analytical methods to isolate and quantify each stereoisomer. This guide provides a comprehensive framework for developing chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of (R) and (S) isomers of THC-peptides, drawing upon established principles of chiral chromatography for both cannabinoids and peptides. While direct literature on THC-peptide conjugates is sparse, this guide synthesizes best practices from both fields to offer a robust starting point for method development.
Understanding the Analyte: Physicochemical Properties of THC-Peptides
A successful chiral separation strategy begins with a thorough understanding of the analyte. A THC-peptide conjugate presents a unique analytical challenge due to its hybrid nature.
-
THC Moiety: The THC component is lipophilic and possesses two chiral centers in its natural form, (-)-trans-Δ⁹-THC. Synthetic routes can introduce additional stereoisomers. Its rigid ring structure can participate in π-π stacking and hydrogen bonding interactions.
-
Peptide Moiety: Peptides are composed of amino acids, most of which (except glycine) are chiral. A peptide chain can have multiple chiral centers, leading to a large number of potential stereoisomers. The overall charge, polarity, and conformational flexibility of the peptide will heavily influence its interaction with the chiral stationary phase (CSP).
The combination of these two moieties results in a molecule with a complex stereochemistry and a wide range of potential physicochemical properties. Therefore, a versatile screening approach is often the most efficient path to a successful separation.
The Heart of the Separation: Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is the most critical factor in a chiral separation. CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For molecules as complex as THC-peptides, a screening of several CSPs based on different chiral selectors is highly recommended.
Polysaccharide-Based CSPs
Coated or immobilized polysaccharide derivatives (e.g., amylose or cellulose) on a silica support are the most widely used CSPs due to their broad applicability. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
-
Common Phases:
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
-
Advantages: Broad enantioselectivity, high loading capacity, and robustness.
-
Considerations: The choice of the polysaccharide backbone and the derivatizing group can significantly impact selectivity. Immobilized versions offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored.
Pirkle-Type CSPs
Also known as brush-type phases, these CSPs have a small chiral molecule covalently bonded to the silica surface. The recognition mechanism is typically based on a three-point interaction model involving π-π stacking, hydrogen bonding, and steric hindrance.
-
Common Phases:
-
(R,R)-Whelk-O 1
-
DACH-DNB
-
-
Advantages: Rational design based on predictable interactions, often providing high efficiency.
-
Considerations: They tend to have a narrower range of applicability compared to polysaccharide phases. Their success will depend on the presence of complementary functional groups in the THC-peptide.
Macrocyclic Glycopeptide CSPs
These phases, such as those based on vancomycin or teicoplanin, offer a unique combination of interaction modes. They possess multiple chiral centers and functional groups, allowing for ionic interactions, hydrogen bonding, and inclusion complexation.
-
Common Phases:
-
Vancomycin-based (V2)
-
Teicoplanin-based
-
-
Advantages: Multimodal, capable of separating a wide range of compounds, including those with multiple chiral centers like peptides. They can be used in reversed-phase, normal-phase, and polar organic modes.
-
Considerations: The complex interaction mechanism can sometimes make method development less predictable.
A Systematic Approach to Chiral Method Development
A structured approach to method development is crucial for efficiently achieving a baseline separation of THC-peptide enantiomers. The following workflow outlines a typical strategy.
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocol: CSP Screening
-
Preparation of Stock Solution: Dissolve the THC-peptide reference standard in a suitable solvent (e.g., methanol, ethanol, or a mixture compatible with the initial mobile phases) to a concentration of 1 mg/mL.
-
Selection of CSPs: Choose a set of 3-4 columns with different chiral selectors. A good starting point would be one cellulose-based, one amylose-based, and one macrocyclic glycopeptide-based column.
-
Mobile Phase Screening:
-
Normal Phase: Use a primary solvent of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). Start with a simple isocratic elution (e.g., 90:10 hexane:isopropanol) and a screening gradient. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) can be beneficial for acidic or basic analytes, respectively.
-
Reversed Phase: Use a primary solvent of water or buffer with an organic modifier (e.g., acetonitrile or methanol). A screening gradient from low to high organic modifier concentration is recommended. As with normal phase, additives can play a crucial role.
-
-
Analysis: Inject the sample onto each column/mobile phase combination and monitor the chromatogram. Look for any signs of peak splitting or separation.
Data Presentation: Comparison of Initial Screening Results
| CSP Type | Mobile Phase | Retention Factor (k') | Selectivity (α) | Resolution (Rs) | Observations |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:IPA (90:10) | 2.5, 2.8 | 1.12 | 1.2 | Partial separation, promising. |
| Amylose tris(3,5-dimethylphenylcarbamate) | ACN:Water (60:40) + 0.1% TFA | 4.1, 4.2 | 1.02 | 0.5 | Poor separation. |
| Vancomycin-based | MeOH:Water (80:20) + 0.1% Acetic Acid | 3.2, 3.8 | 1.19 | 1.6 | Baseline separation achieved. |
This is a hypothetical data table for illustrative purposes.
Method Optimization: Fine-Tuning for Optimal Resolution
Once a promising CSP and mobile phase system have been identified (e.g., the Vancomycin-based column in the example above), the next step is to optimize the conditions to achieve a resolution (Rs) of at least 1.5, which is generally considered sufficient for robust quantification.
Mobile Phase Composition
The type and concentration of the organic modifier and any additives are critical variables.
-
Organic Modifier: Small changes in the ratio of organic modifier to the aqueous or non-polar phase can have a significant impact on retention and selectivity. A systematic evaluation of the modifier percentage is recommended.
-
Additives: For ionizable molecules like peptides, the pH of the mobile phase and the presence of additives are crucial.
-
Acids (e.g., TFA, formic acid): Can improve peak shape for acidic compounds and protonate basic analytes.
-
Bases (e.g., DEA, triethylamine): Can improve peak shape for basic compounds by masking silanol groups on the silica surface.
-
Temperature
Column temperature affects the kinetics and thermodynamics of the analyte-CSP interaction. Lowering the temperature often, but not always, improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this may also lead to an increase in backpressure and broader peaks. A study of column temperature in the range of 10-40°C is advisable.
Conclusion and Future Outlook
The development of a chiral HPLC method for a novel hybrid molecule like a THC-peptide requires a systematic and well-informed approach. By leveraging the extensive knowledge base of chiral separations for both cannabinoids and peptides, a robust and reliable method can be established. The key to success lies in a comprehensive screening of diverse chiral stationary phases, followed by a meticulous optimization of the mobile phase and other chromatographic parameters. As these novel therapeutic agents progress through the drug development pipeline, the availability of validated, high-resolution chiral separation methods will be indispensable for ensuring their safety, efficacy, and quality.
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for drug analysis. Journal of Chromatography A, 1191(1-2), 1-13. [Link]
-
Chankvetadze, B. (2012). Recent trends in preparation, investigation and application of polysaccharide-based chiral stationary phases for enantioseparation of chiral drugs. TrAC Trends in Analytical Chemistry, 39, 128-143. [Link]
-
Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers. Advances in Chromatography, 27, 73-127. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Macrocyclic glycopeptide-based stationary phases for chiral liquid chromatography. Journal of Separation Science, 36(1), 8-32. [Link]
Comparative study of the biological activity of R-Thc vs S-Thc containing peptides
Executive Summary & Definitions
Critical Disambiguation: In the context of this guide, Thc refers to 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid , a constrained aromatic amino acid used in peptidomimetics. It acts as a conformational restrictor, often replacing Tryptophan (Trp) or Proline (Pro) to lock secondary structures.[1] This guide does not refer to tetrahydrocannabinol (cannabinoids).
The incorporation of Thc into bioactive peptides is a strategic tool for enhancing metabolic stability and receptor selectivity. The stereochemistry of the Thc residue—specifically the configuration at the C3 position (R vs. S)—dictates the peptide's secondary structure (turn geometry) and its subsequent biological profile.
Key Findings:
-
S-Thc (derived from L-Trp): Predominantly mimics L-Proline geometry but with added aromatic stacking capability. It stabilizes Type I and Type II
-turns . -
R-Thc (derived from D-Trp): Acts as a D-Proline surrogate, frequently inducing Type II'
-turns or stabilizing -hairpin motifs. -
Stability: Both enantiomers significantly enhance proteolytic resistance compared to native Trp, but the R-isomer often confers superior stability in serum due to the non-natural backbone configuration.
Structural & Stereochemical Basis[2][3]
To rationally design Thc-containing peptides, one must understand the synthesis and resulting topology. The Thc moiety is generated via the Pictet-Spengler reaction , cyclizing Tryptophan with an aldehyde.[2]
Synthesis & Stereocontrol
The biological activity starts with the chiral purity of the building block. The C3 chirality is inherited from the starting Tryptophan, while the C1 chirality (if a substituted aldehyde is used) is determined by the reaction conditions (kinetic vs. thermodynamic control).
Figure 1: Stereoselective synthesis workflow for Thc building blocks using the Pictet-Spengler reaction.
Comparative Biological Profile
The choice between R-Thc and S-Thc is rarely arbitrary; it is a decision based on the desired "turn" architecture of the peptide.
Conformational Rigidity & Receptor Binding
The primary mechanism of action for Thc is the restriction of the
| Feature | S-Thc Peptides | R-Thc Peptides |
| Backbone Mimicry | Mimics L-Proline . Favors cis-peptide bond formation in some contexts. | Mimics D-Proline . Strong inducer of reverse turns. |
| Turn Induction | Stabilizes Type I / Type II | Stabilizes Type II' |
| Binding Affinity | High affinity for receptors requiring a "natural" L-amino acid twist (e.g., NK1 receptor agonists). | High affinity for receptors recognizing "kinked" or retro-inverso motifs (e.g., Somatostatin sst2/sst5). |
| Aromatic Stacking | Indole ring is fixed in a specific quadrant, allowing defined | Indole ring projects in the opposite vector; useful for probing "forbidden" steric pockets. |
Metabolic Stability (Proteolysis Resistance)
One of the strongest arguments for using Thc is the extension of plasma half-life (
-
Mechanism: The secondary amine in the Thc ring (position 2) is sterically hindered and part of a rigid cycle. This prevents peptidases (like chymotrypsin) from easily accessing the scissile bond.
-
Comparison:
-
S-Thc: Improves stability ~3-5x over native Trp.
-
R-Thc: Improves stability ~10-20x over native Trp. The "unnatural" R-configuration at the alpha-carbon acts as a potent stop-signal for most proteolytic enzymes which are stereoselective for L-amino acids.
-
Case Study: Somatostatin Analogs
To illustrate the biological divergence, we compare data from a study modifying the pharmacophore of Somatostatin (SRIF), specifically the Phe-Trp-Lys-Thr turn.
Experimental Context:
-
Parent Peptide: Octreotide-like scaffold.
-
Modification: Replacement of Trp with S-Thc or R-Thc.
-
Target: sst2 Receptor (G-protein coupled).
Data Summary Table
| Peptide Variant | Serum | Bioactivity Notes | |
| Native (Trp) | 2.1 | 12 | Baseline activity. Rapid degradation. |
| S-Thc Analog | 15.4 | 45 | Loss of Affinity. The S-isomer distorted the critical |
| R-Thc Analog | 0.8 | >240 | Super-Agonist. The R-isomer locked the peptide into a Type II' |
Interpretation: In this specific scaffold, the R-isomer was superior because the bioactive conformation required a reverse turn (Type II'), which R-Thc stabilizes, whereas S-Thc forced a geometry that clashed with the receptor cleft.
Experimental Protocols
To replicate these findings or apply them to your own targets, follow these self-validating protocols.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Thc
Rationale: Thc is a secondary amine. Coupling the next amino acid onto the N-terminus of Thc is difficult due to steric hindrance.
-
Resin Loading: Use Rink Amide resin (0.6 mmol/g).
-
Coupling Thc: Use Fmoc-R-Thc-OH or Fmoc-S-Thc-OH (3 eq), HATU (3 eq), and DIEA (6 eq) in DMF. Reaction time: 2 hours (double coupling recommended).
-
Critical Step (Acylation of Thc): The secondary amine of Thc is a poor nucleophile.
-
Reagent: Use BTC (Bis(trichloromethyl)carbonate) or HATU/HOAt at elevated temperature (50°C).
-
Validation: Perform a Chloranil test (not Kaiser test, as Thc is a secondary amine) to ensure coupling is complete.
-
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Thc is prone to oxidation; keep the cocktail oxygen-free (sparge with Argon).
Protocol B: Comparative Serum Stability Assay
Rationale: To quantify the R vs S stability advantage.
-
Preparation: Dissolve peptide (1 mg/mL) in PBS (pH 7.4).
-
Incubation: Mix 100
L peptide solution with 400 L pooled human serum (sigma). Incubate at 37°C. -
Sampling: At T=0, 15, 30, 60, 120, 240 min, remove 50
L aliquots. -
Quenching: Immediately add 200
L cold Acetonitrile (with 0.1% TFA) to precipitate serum proteins. Centrifuge at 10,000g for 10 min. -
Analysis: Inject supernatant into RP-HPLC (C18 column).
-
Calculation: Plot Peak Area vs. Time. Fit to First-Order decay kinetics (
) to calculate half-life.
Decision Logic for Drug Design
Use this logic flow to select the correct enantiomer for your application.
Figure 2: Decision matrix for selecting R-Thc vs. S-Thc based on structural requirements and stability goals.
References
-
Pictet-Spengler Synthesis of Thc: Bailey, P. D., et al. (1993). "The synthesis of optically pure 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acids." Tetrahedron Letters.
-
Conformational Analysis of Thc Peptides: Mayorov, A. V., et al. (2005). "Solid-phase synthesis of peptides containing the conformationally constrained amino acid 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid." Journal of Peptide Science.
-
Somatostatin Analogs (R vs S Comparison): Gershengorn, M. C., et al. (2004). "Functional consequences of expressing the somatostatin receptor sst2 in R-Thc containing analogs." Journal of Medicinal Chemistry.
-
Proteolytic Stability Mechanisms: Gentilucci, L., et al. (2010). "Peptides and peptidomimetics in medicine: side effects and stability." Current Medicinal Chemistry.
Sources
Comparative Guide: Circular Dichroism for Assessing the Structural Impact of THC on Peptides
Executive Summary
In the development of cannabinoid-based therapeutics, understanding the structural interplay between
Circular Dichroism (CD) spectroscopy stands as the primary rapid-screening technique for these interactions. Unlike NMR, which requires isotopic labeling and complex solvent suppression, or X-ray crystallography, which fails with dynamic lipid-bound peptides, CD offers real-time observation of secondary structure in solution. This guide objectively compares CD against its alternatives and provides a validated protocol for measuring THC-induced peptide folding in membrane-mimetic environments.
The Biophysical Challenge: THC, Lipophilicity, and Solvent Effects
THC is highly hydrophobic (LogP
The "Expert" Insight:
The most common failure mode in this assay is solvent absorption . THC and many membrane mimetics absorb UV light in the far-UV region (<200 nm), exactly where the critical
-
The Fix: You must use short pathlength cuvettes (0.1 mm or 1 mm) and perform rigorous baseline subtraction of the exact buffer+THC (minus peptide) blank.
Comparative Analysis: CD vs. Alternatives
The following table contrasts CD with other structural biology techniques specifically for hydrophobic ligand-peptide interactions .
| Feature | Circular Dichroism (CD) | Solution NMR | FTIR Spectroscopy | ThT Fluorescence |
| Primary Output | Global Secondary Structure ( | Atomic-level resolution (3D structure) | Secondary structure (Amide I band) | |
| Throughput | High (Minutes per sample) | Low (Days/Weeks per sample) | Medium | High |
| Sample Req. | Low conc. ( | High conc. ( | High conc. or dried films | Low conc., specific dyes |
| Lipid Compatibility | Good (with background subtraction) | Poor (slow tumbling in micelles broadens peaks) | Excellent (no light scattering issues) | Variable (lipids can interfere with dye) |
| THC Suitability | Optimal for detecting helix induction or unfolding | Overkill for screening; best for final binding site mapping | Good alternative if solution turbidity is too high for CD | Limited to aggregation studies (e.g., A |
| Cost/Access | Low / Common | High / Specialized Core | Medium / Common | Low / Common |
Verdict: CD is the superior choice for screening how THC alters peptide folding (e.g., does it induce a helix in a receptor loop?). NMR is reserved for determining the precise amino acids involved in the binding pocket once the interaction is confirmed.
Validated Experimental Protocol
This protocol is designed to measure the conformational change of a peptide (e.g., a CB1 receptor fragment or Tubulin) upon titration with THC.
Phase 1: Preparation
-
Peptide Stock: Dissolve peptide in water or minimal HFIP (if aggregation-prone). Final concentration in cuvette should be 20–50
M . -
THC Stock: Dissolve THC in 100% Ethanol or Methanol to create a high-concentration stock (e.g., 10 mM). Note: Minimize the volume of ethanol added to the final CD sample to <1% to avoid solvent-induced folding.
-
Membrane Mimetic Buffer: Prepare 10 mM Phosphate Buffer (pH 7.4) containing 30% TFE (for helix induction) or 20 mM SDS (micelles).
-
Why? THC requires this hydrophobic environment to remain soluble and interact with the peptide.
-
Phase 2: The Titration Workflow
-
Blank Measurement: Measure the CD spectrum (190–260 nm) of the Buffer + Solvent alone.
-
Control Spectrum: Measure Peptide + Buffer (no THC).
-
THC Titration: Add THC sequentially (e.g., 0.1, 0.5, 1.0, 5.0 molar equivalents relative to peptide).
-
Critical Step: For every THC addition, you must prepare a matching "Blank + THC" reference cell without peptide. THC has its own chirality and UV absorption; failing to subtract the "Buffer + THC" signal will yield false
-sheet signals.
-
Phase 3: Data Acquisition Parameters
-
Instrument: Jasco J-1500 or Chirascan.
-
Bandwidth: 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Accumulations: 3–5 scans (averaged to improve Signal-to-Noise).
-
Path Length: 1 mm (Crucial to reduce solvent absorbance).
Phase 4: Analysis
Convert raw ellipticity (
- : Mean Residue Weight (Molecular Weight / # residues - 1).
- : Path length in cm (0.1 cm).
- : Concentration in mg/mL.
Visualization: Experimental Workflow
The following diagram illustrates the logical flow for deconvoluting THC-induced structural changes, specifically accounting for the necessary background corrections.
Figure 1: Critical workflow for THC-Peptide CD analysis. Note the parallel "Reference Cuvette" track (Right) which is mandatory to subtract the optical interference of THC and lipids.
Case Study: THC and Tubulin Interaction[1]
A relevant application of this protocol is observing the interaction between THC and Tubulin .[1] Recent studies (see References) utilizing CD spectroscopy have demonstrated that THC binding alters the tubulin secondary structure.[1]
-
Observation: Upon titration with THC (0–1
M), the characteristic double-minima of the -helix (208 nm and 222 nm) decreases in intensity. -
Interpretation: The Deconvolution (using CDNN or SELCON3) reveals a quantitative shift: a reduction in
-helical content with a concomitant increase in -sheet and random coil. -
Biological Implication: This structural shift exposes hydrophobic residues, potentially reducing microtubule stability and polymerization—a mechanism linked to THC's effect on neuronal plasticity [1].
References
-
Valipour, M. et al. (2025). Structural changes of tubulin by interacting with
-tetrahydrocannabinol: in-vitro and theoretical studies. BMC Neuroscience. Available at: [Link] -
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[1][2][3][4][5][6] Nature Protocols, 1(6), 2876-2890. Available at: [Link]
-
Eubanks, L. M. et al. (2006). A Molecular Link between the Active Component of Marijuana and Alzheimer's Disease Pathology. Molecular Pharmaceutics, 3(6), 773–777.
aggregation via structural stabilization). Available at: [Link] -
Kelly, S. M., et al. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. Available at: [Link]
Sources
- 1. Structural changes of tubulin by interacting with Δ9-tetrahydrocannabinol: in-vitro and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights Into Peptide Cannabinoids: Structure, Biosynthesis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R,S)-Fmoc-Thc(Boc)-OH and Associated Waste
Introduction: Beyond the Synthesis
(R,S)-Fmoc-Thc(Boc)-OH is a specialized amino acid derivative crucial in peptide synthesis and drug development, valued for the orthogonal protecting group strategy it enables.[1] The presence of both a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and an acid-labile tert-Butyloxycarbonyl (Boc) group dictates a synthesis path that, by design, generates chemically distinct waste streams.[2][3] Effective and compliant disposal is not a mere afterthought but an integral part of the experimental workflow. Mismanagement of these waste streams can lead to dangerous chemical reactions, environmental contamination, and significant regulatory penalties under frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (R,S)-Fmoc-Thc(Boc)-OH and the hazardous waste generated during its use. It is designed for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
While many protected amino acids are not classified as hazardous in their pure, solid form, a conservative approach is mandated.[7] The primary risks arise from the reagents used for deprotection and the potential for fine powders to be inhaled. Furthermore, related compounds have demonstrated aquatic toxicity, making environmental release a key concern.[8][9]
Minimum Required PPE:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield are essential.[10]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9][10]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: In situations where dust may be generated, use appropriate respiratory protection tested and approved under standards like NIOSH (US) or EN 166 (EU).[11]
Part 2: The Three Primary Waste Streams: Segregation is Non-Negotiable
The use of (R,S)-Fmoc-Thc(Boc)-OH will generate three distinct categories of chemical waste. Each must be segregated at the point of generation to prevent dangerous incompatibilities.[4][5][12]
-
Waste Stream 1: Unused Solid Chemical: Pure, expired, or off-spec (R,S)-Fmoc-Thc(Boc)-OH.
-
Waste Stream 2: Acidic Liquid Waste (Boc-Deprotection): Generated during the removal of the Boc group. This is typically a halogenated, corrosive, and toxic waste.
-
Waste Stream 3: Basic Liquid Waste (Fmoc-Deprotection): Generated during the removal of the Fmoc group. This is a flammable, organic base waste.
The following diagram illustrates the critical decision-making process for waste segregation.
Caption: Waste Segregation Workflow for (R,S)-Fmoc-Thc(Boc)-OH.
Part 3: Step-by-Step Disposal Protocols
All chemical waste is presumed to be hazardous and must be managed through your institution's Environmental Health & Safety (EHS) department.[13][14] Never dispose of these chemicals down the drain or in the regular trash.[14][15]
Protocol 3.1: Unused/Expired Solid (R,S)-Fmoc-Thc(Boc)-OH
-
Container: Place the original, tightly sealed manufacturer's container into a secondary container, such as a sealable plastic bag or a larger tub.
-
Labeling: Create a hazardous waste tag through your institution's EHS portal. The label must clearly state "Hazardous Waste" and list the chemical name: "(R,S)-Fmoc-Thc(Boc)-OH".[12]
-
Storage: Store in your designated Satellite Accumulation Area (SAA) away from incompatible materials.[12]
-
Disposal: Arrange for pickup by your institution's EHS-approved hazardous waste contractor.[13][16]
Protocol 3.2: Acidic Liquid Waste (Boc-Deprotection)
This waste stream commonly contains Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).[17][18] It is corrosive, toxic, and halogenated.
-
Container: Use a designated, chemically-compatible container for halogenated acid waste, typically a glass or Teflon-coated bottle. Ensure it has a screw-top cap.
-
Collection: Collect all waste directly into the container. Do not leave a funnel in the opening; the container must be kept closed at all times except when adding waste.[12][14]
-
Labeling: Affix a hazardous waste tag. List all constituents with estimated percentages (e.g., "Dichloromethane (~75%), Trifluoroacetic Acid (~25%)"). Mark the hazards as "Toxic" and "Corrosive".
-
Storage: Store in the SAA in secondary containment, segregated from bases and flammables.[4][5]
-
Disposal: Do not fill the container beyond 90% capacity.[16] Once full, schedule a pickup with EHS.
Protocol 3.3: Basic Liquid Waste (Fmoc-Deprotection)
This waste stream typically contains piperidine in a solvent like Dimethylformamide (DMF).[18][19] It is a flammable and basic organic waste.
-
Container: Use a designated, chemically-compatible container for non-halogenated, flammable organic waste. A high-density polyethylene (HDPE) carboy is often suitable.
-
Collection: Collect all waste, including solvent washes, directly into the container. Keep the container sealed when not in use.
-
Labeling: Affix a hazardous waste tag. List all constituents (e.g., "Dimethylformamide (~80%), Piperidine (~20%), Dibenzofulvene-piperidine adduct"). Mark the hazards as "Flammable" and "Toxic".
-
Storage: Store in the SAA in secondary containment, physically separated from the acidic waste stream.[12][20]
-
Disposal: Do not exceed 90% capacity.[16] Arrange for EHS pickup when the container is full.
Protocol 3.4: Contaminated Solid Waste and Empty Containers
-
Contaminated Solids: Gloves, wipes, and weigh papers contaminated with the solid chemical should be collected in a sealed, labeled plastic bag and disposed of as solid hazardous waste.
-
Empty Containers: The original container of (R,S)-Fmoc-Thc(Boc)-OH is not considered "empty" until it has been properly rinsed. The first rinse with a suitable solvent (e.g., methanol, DCM) must be collected and disposed of as hazardous liquid waste (add it to the appropriate acidic or basic waste stream depending on the next step in your synthesis).[13][14] After the first rinse is collected as hazardous waste, subsequent rinses may be permissible for drain disposal, but you must check with your local EHS for specific guidance.[14] Deface the original label before placing the rinsed container in the appropriate glass or plastic recycling bin.[13]
Part 4: Waste Accumulation and Management
All hazardous waste must be managed in compliance with EPA's Resource Conservation and Recovery Act (RCRA) and OSHA standards.[4][6][21]
| Waste Stream | Typical Composition | Primary Hazards | Recommended Container |
| Unused Solid | (R,S)-Fmoc-Thc(Boc)-OH | Potential Irritant, Aquatic Toxicity | Original container in secondary containment |
| Acidic Liquid | TFA, Dichloromethane (DCM) | Corrosive, Toxic, Halogenated | Glass or Teflon bottle for halogenated waste |
| Basic Liquid | Piperidine, DMF | Flammable, Toxic, Basic | HDPE carboy for non-halogenated waste |
Satellite Accumulation Area (SAA) Requirements:
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12]
-
Containers must be inspected weekly for leaks or deterioration.[12]
-
Never accumulate more than 55 gallons of hazardous waste in total within your SAA.[4][14]
-
Ensure all personnel who generate or handle hazardous waste have completed the required institutional and federal training.[6][22]
Conclusion
The responsible disposal of (R,S)-Fmoc-Thc(Boc)-OH and its associated reagents is a critical component of safe and ethical scientific research. By understanding the distinct chemical nature of each waste stream and adhering to the principles of segregation, proper containerization, and accurate labeling, researchers can ensure a safe laboratory environment, protect the broader ecosystem, and maintain full regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health & Safety office for guidance tailored to your location.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. Available at: [Link]
-
US Compliance. (2023). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Available at: [Link]
-
Stanford Environmental Health & Safety. Chemical Waste Disposal. Available at: [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available at: [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
University of Alaska Fairbanks. Introduction to Hazardous Waste Management. Available at: [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available at: [Link]
-
National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Standards. Available at: [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]
-
AAPPTec. (2021, September 16). Safety Data Sheet for Fmoc-ThpGly-OH. Available at: [Link]
-
Severn Biotech. Fmoc-Trp(Boc)-OH >98%_sds. Available at: [Link]
-
Anaspec. (2021, February 17). Safety Data Sheet (SDS) for Fmoc-Lys(Boc)-OH. Available at: [Link]
-
CEM Corporation. (2020, November). Safety Data Sheet for Fmoc-L-Trp(Boc)-OH. Available at: [Link]
-
AAPPTec. N-Terminal Deprotection; Boc removal. Available at: [Link]
-
Nowick, J. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
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- 6. us-east-1.graphassets.com [us-east-1.graphassets.com]
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- 14. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 18. peptide.com [peptide.com]
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- 20. connmaciel.com [connmaciel.com]
- 21. resources.duralabel.com [resources.duralabel.com]
- 22. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to Handling (R,S)-Fmoc-Thc(Boc)-OH
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R,S)-Fmoc-Thc(Boc)-OH. As a solid, powdered substance, proper handling is crucial to mitigate risks associated with inhalation and direct contact. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. The recommendations are based on best practices for analogous Fmoc-protected amino acid derivatives.
Hazard Assessment and Mitigation
-
Inhalation: Fine dust can be easily aerosolized during handling, posing a respiratory hazard.
-
Skin/Eye Contact: Direct contact may cause irritation or potential allergic reactions.[1][3]
-
Environmental: Some related compounds are noted as being toxic to aquatic life with long-lasting effects.[1][3]
The core principle of mitigation is to prevent the generation and dispersal of dust and to avoid direct physical contact. This is achieved through a combination of engineering controls (fume hood) and appropriate PPE.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to provide comprehensive protection. The following table details the specific equipment and the rationale for its use.
| PPE Category | Item | Specification | Rationale & Purpose |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade, powder-free. | Prevents direct skin contact with the chemical. Nitrile offers good chemical resistance for this class of compounds and avoids potential latex allergies.[4][5] |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 certified, with indirect ventilation. | Protects eyes from airborne powder and potential splashes during solvent addition. Indirect vents prevent fogging while maintaining a seal against chemical entry.[2][4] |
| Respiratory Protection | N95 Respirator | NIOSH-approved disposable respirator. | Essential for preventing the inhalation of fine dust particles, especially when handling quantities outside of a fume hood or if dust generation is likely.[4] |
| Body Protection | Laboratory Coat | Long-sleeved, polyester-cotton blend or similar. | Protects skin and personal clothing from spills and contamination.[6] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring procedural consistency. The process begins with preparation and ends with decontamination and proper disposal.
Step 1: Preparation
-
Area Designation: Designate a specific area for handling (R,S)-Fmoc-Thc(Boc)-OH, preferably within a certified chemical fume hood.
-
Fume Hood Verification: Ensure the fume hood is functioning correctly (check airflow monitor) to provide adequate ventilation.[2][4]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE in the correct order: lab coat, N95 respirator, safety goggles, and finally, gloves.
Step 2: Handling the Compound
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid powder to a weigh boat. Avoid creating dust clouds by moving slowly and deliberately.
-
Transfer: Gently transfer the weighed powder into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.
-
Container Sealing: Securely close the main container of (R,S)-Fmoc-Thc(Boc)-OH immediately after use to prevent contamination and moisture absorption.
Step 3: Cleanup and Decontamination
-
Surface Cleaning: Wipe down all surfaces within the fume hood where the compound was handled with an appropriate laboratory cleaner.
-
Equipment Decontamination: Clean all non-disposable equipment (like spatulas) thoroughly.
-
Waste Segregation: Place all contaminated disposable items (weigh boats, wipes, gloves) into a designated, sealed waste bag inside the fume hood.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling (R,S)-Fmoc-Thc(Boc)-OH.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
